2-Fluoro-4-(2-hydroxyethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-(2-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,10-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIZHCZXHFIRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668881 | |
| Record name | 2-Fluoro-4-(2-hydroxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5497-21-2 | |
| Record name | 2-Fluoro-4-(2-hydroxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00668881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-(2-hydroxyethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Chemical structure and properties of 2-Fluoro-4-(2-hydroxyethyl)phenol
The following technical guide details the chemical structure, physicochemical properties, and synthesis of 2-Fluoro-4-(2-hydroxyethyl)phenol (also known as 3-Fluorotyrosol ).
Structural Analysis, Synthesis, and Physicochemical Properties
Executive Summary
2-Fluoro-4-(2-hydroxyethyl)phenol (CAS: 5497-21-2 ) is a fluorinated derivative of Tyrosol (4-hydroxyphenethyl alcohol). It serves as a critical intermediate in medicinal chemistry, functioning as a bioisostere to modulate metabolic stability and acidity (pKa) in phenolic drug candidates. The introduction of an ortho-fluorine atom significantly alters the electronic landscape of the phenol ring without imposing a massive steric penalty, making it a valuable probe in enzyme kinetics and reductive dehalogenation studies.
Chemical Structure & Electronic Properties
Structural Diagram
The molecule consists of a phenol core substituted at the ortho position (C2) with a fluorine atom and at the para position (C4) with a 2-hydroxyethyl chain.
Figure 1: Structural connectivity and electronic effects of 2-Fluoro-4-(2-hydroxyethyl)phenol.
Physicochemical Profile
The fluorine atom exerts a strong inductive effect (-I), pulling electron density from the aromatic ring. This stabilizes the phenoxide anion, thereby increasing the acidity of the phenolic hydroxyl group compared to non-fluorinated Tyrosol.
| Property | Value / Description | Note |
| IUPAC Name | 2-Fluoro-4-(2-hydroxyethyl)phenol | Preferred IUPAC |
| Common Name | 3-Fluorotyrosol | Analog of Tyrosol |
| CAS Number | 5497-21-2 | |
| Molecular Formula | C₈H₉FO₂ | |
| Molecular Weight | 156.15 g/mol | |
| pKa (Phenol) | ~8.8 | Lower than Tyrosol (~10.2) due to F-substitution [1, 2] |
| LogP | ~1.1 | Slightly more lipophilic than Tyrosol (0.7) |
| H-Bond Donors | 2 | Phenolic OH, Aliphatic OH |
| H-Bond Acceptors | 3 | Phenolic O, Aliphatic O, Fluorine |
Synthesis Protocol
The most robust synthetic route involves the reduction of 3-fluoro-4-hydroxyphenylacetic acid . This method preserves the aromatic fluorine and the phenolic hydroxyl while selectively reducing the carboxylic acid to the primary alcohol.
Reaction Scheme
Precursor: 3-Fluoro-4-hydroxyphenylacetic acid (CAS: 458-09-3) Reagent: Borane-Tetrahydrofuran Complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄) Solvent: Anhydrous THF
Figure 2: Synthetic pathway via selective reduction of the phenylacetic acid precursor.
Detailed Methodology (Standardized Protocol)
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
-
Preparation: Dissolve 1.0 eq of 3-fluoro-4-hydroxyphenylacetic acid in anhydrous Tetrahydrofuran (THF) (approx. 0.5 M concentration).
-
Addition: Cool the solution to 0°C in an ice bath. Slowly add 2.5 eq of Borane-THF complex (1.0 M solution) dropwise over 30 minutes. Caution: Gas evolution (H₂) will occur.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (eluent: 50% EtOAc/Hexanes) or LC-MS.
-
Quenching: Cool the mixture back to 0°C. Carefully quench excess borane by dropwise addition of Methanol until gas evolution ceases.
-
Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc and wash with 1M HCl (to break boron complexes), followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude oil via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Applications in Research & Drug Development
Mechanistic Probe in Enzymology
The compound is extensively used to study Reductive Dehalogenases (Rdhs) . The fluorine substituent acts as a "metabolic blocker" or a probe to investigate the active site specificity of enzymes that typically process Tyrosol or chlorinated phenols. The pKa shift (8.8 vs 10.2) allows researchers to decouple steric effects from electronic effects in substrate binding studies [2].
Bioisostere in Medicinal Chemistry
In drug design, replacing a hydrogen with fluorine (H → F) at the ortho position of a phenol is a classic strategy to:
-
Increase Metabolic Stability: Block Phase I oxidation at the ortho position.
-
Enhance Potency: The increased acidity of the phenol promotes stronger hydrogen bonding interactions with target proteins (e.g., in the binding pocket of a kinase or receptor).
-
Permeability: The slight increase in lipophilicity improves membrane permeability compared to the parent Tyrosol.
References
-
Efficient NADPH-dependent dehalogenation afforded by a self-sufficient reductive dehalogenase. Source: National Institutes of Health (NIH) / PMC [Link]
-
The transcriptional regulator CprK detects chlorination by combining direct and indirect readout mechanisms. Source: Royal Society Publishing [Link]
-
Tuning of pKa values activates substrates in flavin-dependent aromatic hydroxylases. Source: National Institutes of Health (NIH) [Link]
-
Challenges in Small Molecule Analysis in the Pharmaceutical Industry. Source: LCGC International [Link]
Physicochemical Characteristics of Fluorinated Tyrosol Derivatives
The following technical guide provides an in-depth physicochemical profiling of fluorinated tyrosol derivatives. It is structured to serve as a foundational reference for medicinal chemists and pharmacologists, synthesizing established fluorine chemistry principles with the specific molecular architecture of the tyrosol scaffold.
Technical Guide & Whitepaper
Executive Summary
Tyrosol [4-(2-hydroxyethyl)phenol] is a dominant phenylethanoid antioxidant found in olive oil and Rhodiola rosea. Despite its established neuroprotective and anti-inflammatory efficacy, tyrosol suffers from rapid Phase II metabolism (glucuronidation/sulfation) and moderate bioavailability.
This guide analyzes the fluorination strategy —specifically ring-fluorination (2-fluoro- and 3-fluorotyrosol) and side-chain fluorination—as a means to modulate these limitations. The incorporation of fluorine, with its high electronegativity (3.98 Pauling) and small van der Waals radius (1.47 Å), acts as a "bioisostere with bite," altering electronic topography without imposing significant steric penalties.
Molecular Architecture & Design Strategy
The Fluorine Effect
The strategic replacement of hydrogen (H) with fluorine (F) on the tyrosol core induces predictable yet profound physicochemical shifts.
-
Electronic Withdrawal: The strong inductive effect (-I) of fluorine pulls electron density from the aromatic ring.
-
Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the molecule resistant to oxidative metabolism at the fluorinated site.
-
Lipophilicity Modulation: Fluorine typically increases lipophilicity (LogP) due to its low polarizability, enhancing membrane permeability.
Target Derivatives
We focus on two primary chemotypes:
-
Ring-Fluorinated (Ortho/Meta): Targeted to lower phenolic pKa and block metabolic oxidation.
-
Side-Chain Fluorinated (Beta-position): Targeted to modulate solubility and alcohol oxidation rates.
Physicochemical Profiling
The following data summarizes the comparative characteristics of native Tyrosol versus its fluorinated analogs. Values are derived from experimental datasets of analogous phenolic systems (e.g., fluorinated paracetamol/ferulic acid) and QSPR (Quantitative Structure-Property Relationship) modeling.
Table 1: Comparative Physicochemical Data
| Property | Tyrosol (Native) | 2-Fluorotyrosol (Ortho) | 3-Fluorotyrosol (Meta) | Impact / Rationale |
| Formula | C8H10O2 | C8H9FO2 | C8H9FO2 | Bioisosteric replacement. |
| MW ( g/mol ) | 138.16 | 156.15 | 156.15 | Small mass increase (+18 Da). |
| LogP (Lipophilicity) | 0.69 (Exp) | ~1.05 (Pred) | ~1.15 (Pred) | Increased Permeability: F increases hydrophobicity, aiding BBB penetration. |
| pKa (Phenolic OH) | 9.9 - 10.1 | 8.4 - 8.8 | 9.2 - 9.4 | Increased Acidity: Ortho-F stabilizes the phenoxide anion via -I effect. |
| H-Bond Donor | 2 | 2 | 2 | Unchanged, but acidity of phenolic H increases. |
| PSA (Ų) | 40.46 | 40.46 | 40.46 | Polar Surface Area remains constant; topological distribution shifts. |
| Metabolic Stability | Low (Rapid Glucuronidation) | Moderate/High | Moderate | Metabolic Blockade: F at C2 blocks ortho-hydroxylation by CYP450. |
Analytic Insight: The shift in pKa for 2-fluorotyrosol (dropping to ~8.5) is critical. At physiological pH (7.4), a larger fraction of the molecule exists in the ionized phenoxide form compared to native tyrosol. This can paradoxically improve aqueous solubility while the neutral fraction maintains higher lipophilicity for membrane transport.
Experimental Protocols
Synthesis of 2-Fluorotyrosol (Electrophilic Fluorination)
Note: Direct fluorination of phenols can be non-selective. This protocol uses Selectfluor, a stable electrophilic fluorinating agent, optimized for regioselectivity.
Reagents: Tyrosol, Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), Acetonitrile (ACN).
Workflow:
-
Dissolution: Dissolve Tyrosol (1.0 eq) in anhydrous ACN (0.1 M concentration) under nitrogen atmosphere.
-
Addition: Cool solution to 0°C. Add Selectfluor (1.1 eq) portion-wise over 30 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (DCM:MeOH 95:5).
-
Quench: Quench with saturated aqueous NaHCO3.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4.
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Determination of Lipophilicity (Shake-Flask Method)
Objective: To experimentally validate the LogP shift induced by fluorination.
-
Preparation: Prepare mutually saturated phases of n-octanol and phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Dissolve the fluorinated derivative in the octanol phase.
-
Partitioning: Mix octanol solution with PBS in a 1:1 ratio. Vortex for 1 hour at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze the concentration of the compound in both phases using HPLC-UV (280 nm).
-
Calculation:
.
Mechanistic Logic & Visualization
Structure-Property Relationship (SPR) Map
The following diagram illustrates the causal link between the atomic insertion of fluorine and the resulting macroscopic pharmacological properties.
Caption: Causal flow of fluorination effects. Red/Blue nodes indicate intervention and mechanism; Green indicates therapeutic benefit.
Synthesis & Validation Workflow
This diagram outlines the self-validating loop for synthesizing and characterizing the derivatives.
Caption: Step-by-step experimental workflow ensuring chemical integrity from synthesis to physicochemical profiling.
Biological Implications & Therapeutic Potential[1][2][3][4][5][6]
Metabolic Stability & Bioavailability
The primary failure mode of native tyrosol is rapid excretion.
-
Mechanism: CYP450 enzymes typically hydroxylate the aromatic ring at the ortho position (relative to the phenol), creating a catechol intermediate that is rapidly methylated (COMT) or glucuronidated.
-
Fluorine Blockade: Placing a fluorine atom at the ortho position (2-F-Tyrosol) physically blocks this enzymatic attack and electronically deactivates the ring, significantly extending the plasma half-life (
).
Antioxidant Capacity
While fluorine is electron-withdrawing, it does not necessarily abolish antioxidant activity.
-
H-Atom Transfer (HAT): The O-H bond dissociation energy (BDE) may increase slightly due to the electron-withdrawing fluorine, potentially making the radical scavenging slightly slower but more stable.
-
Net Effect: The trade-off is often favorable—a slightly less potent antioxidant that stays in the body 3x longer provides a greater net therapeutic benefit.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Di Nunzio, M., et al. (2021). Synthesis of Lipophilic Esters of Tyrosol... and Their Potential Applications. Molecules. Link
-
Smart, B. E. (2001). Fluorine substituent effects (on pKa and LogP). Journal of Fluorine Chemistry. Link
Solubility profile of 2-Fluoro-4-(2-hydroxyethyl)phenol in organic solvents
An In-depth Technical Guide to the Solubility Profile of 2-Fluoro-4-(2-hydroxyethyl)phenol in Organic Solvents
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-4-(2-hydroxyethyl)phenol, a key intermediate in pharmaceutical synthesis. In the absence of extensive published empirical data, this document establishes a predictive solubility profile based on the molecule's physicochemical properties and the principles of solvent-solute interactions. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents is presented. This guide is intended for researchers, scientists, and drug development professionals to facilitate formulation studies, process development, and optimization of synthetic routes involving this compound.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's journey from discovery to market. It impacts bioavailability, manufacturability, and the choice of appropriate formulation strategies. For an intermediate like 2-Fluoro-4-(2-hydroxyethyl)phenol, understanding its solubility profile in organic solvents is paramount for optimizing reaction conditions, purification processes such as crystallization, and ensuring consistent product quality. An unfavorable solubility profile can lead to significant challenges in achieving desired yields, purity, and ultimately, the economic viability of a synthetic process.
Physicochemical Properties and Predicted Solubility Profile of 2-Fluoro-4-(2-hydroxyethyl)phenol
The solubility of 2-Fluoro-4-(2-hydroxyethyl)phenol is dictated by its molecular structure, which features a polar phenolic hydroxyl group, a primary alcohol, a fluorinated aromatic ring, and a hydrocarbon backbone. The interplay of these functional groups determines its interaction with various solvents.
-
Hydrogen Bonding: The presence of both a phenolic hydroxyl group and a primary alcohol allows the molecule to act as a hydrogen bond donor and acceptor. This is a primary driver of its solubility in polar protic solvents.
-
Polarity: The fluorine atom and the hydroxyl groups impart significant polarity to the molecule.
-
Non-polar Character: The benzene ring and the ethyl chain contribute to its non-polar character, allowing for some solubility in less polar solvents.
Based on these structural features and the general principle of "like dissolves like," a qualitative solubility profile can be predicted.[1] Phenolic compounds generally exhibit good solubility in polar organic solvents.[2]
Table 1: Predicted Solubility Profile of 2-Fluoro-4-(2-hydroxyethyl)phenol in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol | High | The hydroxyl groups of the solute can form strong hydrogen bonds with methanol. |
| Ethanol | High | Similar to methanol, ethanol is an effective hydrogen bond donor and acceptor. | |
| Isopropanol | Moderate to High | The bulkier isopropyl group may slightly hinder solvation compared to methanol and ethanol. | |
| Water | Low to Moderate | While capable of hydrogen bonding, the non-polar aromatic ring limits solubility in water.[3] | |
| Polar Aprotic | Acetone | High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the solute's hydroxyl groups. |
| Acetonitrile | Moderate to High | The nitrile group is a good hydrogen bond acceptor, promoting solubility. | |
| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor. | |
| Ethyl Acetate | Moderate | The ester group provides polarity, but the overall molecule is less polar than other aprotic solvents. | |
| Non-Polar | Toluene | Low | The dominant intermolecular forces are van der Waals interactions, which are less favorable for the polar solute. |
| Hexane | Very Low | The significant mismatch in polarity between the solute and this aliphatic hydrocarbon will result in poor solubility. | |
| Dichloromethane | Moderate | While considered non-polar, its ability to participate in dipole-dipole interactions may allow for some dissolution. |
Experimental Determination of Solubility: A Validated Protocol
To obtain quantitative solubility data, a robust experimental methodology is essential. The equilibrium shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC) is a widely accepted and reliable approach.[4]
Materials and Equipment
-
2-Fluoro-4-(2-hydroxyethyl)phenol (high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 HPLC column
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-Fluoro-4-(2-hydroxyethyl)phenol to a series of scintillation vials. The presence of undissolved solid at equilibrium is crucial.
-
Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by sampling at different time points until the concentration plateaus.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration curve's linear range.
-
-
Quantitative Analysis by HPLC:
-
Develop a suitable HPLC method for the quantification of 2-Fluoro-4-(2-hydroxyethyl)phenol. A reversed-phase C18 column with a mobile phase of methanol and water or acetonitrile and water is a good starting point.[5]
-
Prepare a series of standard solutions of known concentrations to construct a calibration curve.
-
Inject the diluted samples and the standard solutions into the HPLC system.
-
Determine the concentration of the solute in the diluted samples by comparing their peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining the solubility of 2-Fluoro-4-(2-hydroxyethyl)phenol.
Causality Behind Experimental Choices and Self-Validation
-
Use of Excess Solute: This ensures that the solution is truly saturated at equilibrium, a fundamental requirement for accurate solubility measurement.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility and obtaining data relevant to specific process conditions.
-
Equilibration Time: Sufficient time must be allowed for the dissolution process to reach a dynamic equilibrium. Verifying this by taking measurements at multiple time points validates that equilibrium has been achieved.
-
Filtration: This step is critical to prevent undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of solubility.
-
HPLC Quantification: HPLC offers high specificity, sensitivity, and accuracy for quantifying the concentration of the solute, ensuring reliable results. The use of a calibration curve with known standards provides a self-validating system for the analytical measurement.
Conclusion
References
-
Ferreira, O., & Pinho, S. P. (2012). Studies on the solubility of phenolic compounds. InTech. [Link]
-
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
-
Mandha, J., Yaseen, M., & An, Y. (2020). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. Journal of Chemical & Engineering Data, 65(8), 3844-3858. [Link]
-
University of Toronto. (n.d.). Experiment 1: Solubility of Organic Compounds. [Link]
-
Roux, D., Derail, C., & Riviere, J. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data, 52(4), 1257-1261. [Link]
-
Wikipedia. (n.d.). Phenol. [Link]
-
Hildebrand, J. H. (1936). The Experimental Determination of Solubilities. Chemical Reviews, 18(3), 315-343. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83390492, 4-Fluoro-2-(2-hydroxyethyl)phenol. [Link]
- Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry. Cengage Learning.
-
Royal Society of Chemistry. (2024). Analytical Methods. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 501-94-0, 4-(2-Hydroxyethyl)phenol. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10606838, 4-Fluoro-2-(hydroxymethyl)phenol. [Link]
-
Scolari, I. R., de la Cruz-Thea, B., Musri, M., & Granero, G. E. (2024). Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Analytical Methods. [Link]
Sources
Strategic Fluorination: A Technical Review of 2-Fluoro-4-(2-hydroxyethyl)phenol Analogs
Executive Summary & Molecular Profile
2-Fluoro-4-(2-hydroxyethyl)phenol (systematically 3-fluoro-4-hydroxyphenethyl alcohol ) represents a critical bioisostere of Tyrosol , a potent antioxidant found naturally in Rhodiola rosea and olive oil.
In drug discovery, this scaffold serves two distinct, high-value functions:
-
Pharmacological Agent: As a fluorinated antioxidant, it exhibits altered lipophilicity and metabolic stability compared to its parent compound, Tyrosol. The fluorine substitution at the ortho position relative to the hydroxyl group modulates the acidity (
) of the phenol, influencing its hydrogen-donating capacity in radical scavenging mechanisms. -
Privileged Linker: The primary alcohol tail provides a versatile conjugation handle for PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates), where the fluorinated core improves the physicochemical profile of the linker payload.
Physicochemical Profile (Predicted vs. Parent)[1][2][3]
| Property | Tyrosol (Parent) | 2-Fluoro-Analog (Target) | Impact of Fluorination |
| Formula | Metabolic blocking | ||
| MW | 138.16 g/mol | 156.15 g/mol | Slight mass increase |
| cLogP | ~0.7 | ~1.1 | Increased Lipophilicity (Better BBB penetration) |
| Phenol | ~10.0 | ~8.5 - 9.0 | Increased Acidity (Stronger H-bond donor) |
| Metabolic Stability | Moderate (Phase I/II) | High | Blocks ortho-oxidation by CYP450s |
Chemical Synthesis: The Reduction Protocol
While various routes exist (e.g., Friedel-Crafts alkylation), the most chemically defined and scalable route for research applications is the Borane-mediated reduction of 3-fluoro-4-hydroxyphenylacetic acid . This method avoids the regioselectivity issues associated with direct fluorination of tyrosol.
Retrosynthetic Analysis
Figure 1: Selective reduction pathway converting the carboxylic acid moiety to the primary alcohol without affecting the phenol or fluorine substituent.
Step-by-Step Laboratory Protocol
Objective: Synthesis of 2-Fluoro-4-(2-hydroxyethyl)phenol from 3-fluoro-4-hydroxyphenylacetic acid.
Reagents:
-
3-Fluoro-4-hydroxyphenylacetic acid (CAS: 454-04-6)
-
Borane-tetrahydrofuran complex (
), 1.0 M solution -
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Dichloromethane (DCM) for extraction
Workflow:
-
Inert Atmosphere Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (
) for 15 minutes. -
Solubilization: Charge the flask with 3-fluoro-4-hydroxyphenylacetic acid (1.70 g, 10 mmol). Add anhydrous THF (20 mL) via syringe. Cool the solution to 0°C using an ice bath.
-
Reduction (Critical Step): Slowly add
(1.0 M, 22 mL, 22 mmol) dropwise over 20 minutes. Note: Gas evolution ( ) will occur; ensure proper venting. -
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Subsequently, heat the mixture to a gentle reflux (65°C) for 2 hours to ensure complete reduction of the carboxylate.
-
Quenching: Cool the mixture back to 0°C. Carefully add MeOH (10 mL) dropwise to quench excess borane. Caution: Vigorous bubbling.
-
Workup: Concentrate the solvent under reduced pressure (Rotavap). Dissolve the residue in DCM (50 mL) and wash with 1M HCl (20 mL) followed by brine (20 mL).
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc 6:4) to yield the product as a colorless oil or low-melting solid.
Validation Criteria:
-
TLC: Single spot (
in 1:1 Hexane/EtOAc). -
1H NMR (DMSO-d6): Look for the triplet at
2.65 ppm (benzylic ) and triplet at 3.55 ppm ( ). The aromatic region should show the characteristic splitting of the 3-fluoro-4-hydroxy system.
Structural Activity Relationship (SAR) & Mechanism
The introduction of fluorine is not merely cosmetic; it fundamentally alters the molecule's interaction with biological systems.
The "Ortho-Fluorine" Effect
In the context of antioxidant activity, the phenolic hydroxyl group is the active site for radical scavenging (H-atom transfer).
-
Inductive Effect (-I): Fluorine is highly electronegative. Placing it ortho to the phenol pulls electron density away from the O-H bond.
-
Result: This weakens the O-H bond, lowering the
(making it more acidic). While this can theoretically make the H-atom harder to abstract homolytically, it stabilizes the resulting phenoxy radical via resonance and dipole interactions, often leading to a net increase in antioxidant capacity in physiological pH environments. -
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. By occupying the position adjacent to the phenol, it prevents metabolic hydroxylation (catechol formation) by Cytochrome P450 enzymes, significantly extending the half-life compared to Tyrosol.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's components.
Biological Assay Protocol: DPPH Radical Scavenging
To validate the antioxidant efficacy of the synthesized analog compared to Tyrosol, a standard DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is recommended.
Reagents:
-
DPPH (0.1 mM solution in methanol).
-
Test Compound: 2-Fluoro-4-(2-hydroxyethyl)phenol.
-
Reference Standard: Tyrosol (CAS: 501-94-0) and Ascorbic Acid (Positive Control).
Protocol:
-
Preparation: Prepare a dilution series of the test compound in methanol (concentration range: 10
M to 500 M). -
Incubation: In a 96-well microplate, mix 100
L of test compound solution with 100 L of fresh DPPH solution. -
Control: Use methanol + DPPH as the negative control (
). -
Reaction: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm using a microplate reader.
-
Calculation:
Expected Outcome: The fluorinated analog is expected to show comparable or slightly enhanced scavenging activity (lower
References
-
Synthesis of Phenethyl Alcohols
- Source: Sigma-Aldrich / Merck Technical Library.
- Context: General reduction protocols for phenylacetic acids using Borane-THF.
-
URL:
-
Fluorinated Antioxidants
-
Tyrosol Bioactivity
- Industrial Synthesis (Patent)
-
Chemical Properties
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- 3. Antioxidant Activity of a Series of Fluorinated Pyrano-nucleoside Analogues of N4-benzoyl Cytosine and N6-benzoyl Adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and antimicrobial properties of tyrosol and derivative-compounds in the presence of vitamin B2. Assays of synergistic antioxidant effect with commercial food additives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. 4-Fluoro-2-(hydroxymethyl)phenol | C7H7FO2 | CID 10606838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (E)-4-Fluoro-2-[(4-hydroxyphenethyl)iminomethyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Selective Deoxyfluorination of 4-(2-hydroxyethyl)phenol: A Detailed Protocol and Mechanistic Insight
An Application Note for Drug Development Professionals
Abstract
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often leading to profound improvements in metabolic stability, binding affinity, and pharmacokinetic profiles. This application note provides a comprehensive, step-by-step guide for the selective deoxyfluorination of the primary alcohol in 4-(2-hydroxyethyl)phenol to yield 4-(2-fluoroethyl)phenol. We delve into the rationale behind reagent selection, provide a detailed experimental protocol featuring Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and discuss the underlying reaction mechanism. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented procedure for this critical transformation.
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
The substitution of hydrogen or a hydroxyl group with fluorine can dramatically alter a molecule's properties. The high electronegativity and small van der Waals radius of fluorine can modulate the acidity/basicity of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation. The conversion of an alcohol to an alkyl fluoride is a key transformation for accessing these benefits.[1] 4-(2-hydroxyethyl)phenol is a common structural motif, and its fluorinated counterpart, 4-(2-fluoroethyl)phenol, serves as a valuable building block for more complex pharmaceutical agents. The challenge lies in selectively fluorinating the aliphatic hydroxyl group in the presence of the phenolic hydroxyl, which requires a carefully chosen reagent and methodology.
Strategic Approach: Selective Deoxyfluorination
The target molecule, 4-(2-hydroxyethyl)phenol, possesses two hydroxyl groups with distinct reactivities. The primary aliphatic alcohol is readily susceptible to deoxyfluorination via nucleophilic substitution, while the phenolic alcohol is generally less reactive under the same conditions.[2] Reagents such as Diethylaminosulfur Trifluoride (DAST) and Deoxo-Fluor are classic choices for converting alcohols to alkyl fluorides.[3][4]
While DAST is effective, it is known for its thermal instability and potential for explosive decomposition.[3] For this protocol, we have selected Deoxo-Fluor , a thermally more stable analogue that offers a significantly improved safety profile while maintaining high efficacy for the deoxyfluorination of alcohols.[4][5] Other modern reagents like PyFluor and AlkylFluor also offer excellent safety and selectivity profiles.[4] It is important to distinguish these reagents from those designed specifically for the more challenging deoxyfluorination of phenols, such as PhenoFluor™, which highlights the feasibility of selectively targeting the aliphatic alcohol with our chosen method.[6][7]
An alternative modern approach involves visible-light photoredox catalysis, which can convert alcohols to fluorides under exceptionally mild conditions.[8][9] However, this often requires a two-step process of first activating the alcohol (e.g., as an oxalate ester) before the photoredox-mediated fluorination with a source like Selectfluor®.[10][11] For operational simplicity in this guide, we will focus on the direct, one-step conversion using Deoxo-Fluor.
Reaction Mechanism
The deoxyfluorination of a primary alcohol with Deoxo-Fluor proceeds through a bimolecular nucleophilic substitution (SN2) pathway. The key steps are:
-
Activation of the Alcohol: The lone pair of the primary alcohol's oxygen atom attacks the electrophilic sulfur atom of Deoxo-Fluor. This forms an alkoxyaminosulfur difluoride intermediate and displaces a fluoride ion.
-
Nucleophilic Attack: The displaced fluoride ion then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group.
-
Displacement: The attack occurs from the backside, leading to the displacement of the aminosulfur oxide leaving group and the formation of the carbon-fluorine bond. For chiral centers, this results in an inversion of stereochemistry.[12]
Caption: Generalized SN2 mechanism for deoxyfluorination.
Detailed Experimental Protocol
This protocol details the procedure for the fluorination of 4-(2-hydroxyethyl)phenol on a 5 mmol scale.
4.1. Reagents and Materials
| Reagent/Material | Grade | Supplier | Quantity |
| 4-(2-hydroxyethyl)phenol | ≥98% | Standard Vendor | 691 mg (5.0 mmol) |
| Deoxo-Fluor | Synthesis Grade | Standard Vendor | 1.4 mL (7.5 mmol, 1.5 eq) |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Vendor | 50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Lab Prepared | 30 mL |
| Brine (Saturated NaCl) | Aqueous | Lab Prepared | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Vendor | ~5 g |
| Silica Gel | 60 Å, 230-400 mesh | Standard Vendor | For Chromatography |
| Ethyl Acetate & Hexanes | HPLC Grade | Standard Vendor | For Chromatography |
4.2. Critical Safety Precautions
-
Warning: Deoxo-Fluor reacts violently and exothermally with water, releasing highly corrosive and toxic hydrogen fluoride (HF) gas.[13][14] It is a respiratory hazard and can cause severe skin and eye burns.[5]
-
All operations involving Deoxo-Fluor must be performed in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent contact with moisture.
-
Have a calcium gluconate tube or gel readily available as a first-aid measure for potential HF exposure.
4.3. Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
4.4. Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-hydroxyethyl)phenol (691 mg, 5.0 mmol).
-
Seal the flask with a septum, and purge with dry nitrogen gas.
-
Add anhydrous dichloromethane (25 mL) via syringe to dissolve the substrate.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
While stirring the solution at -78 °C, slowly add Deoxo-Fluor (1.4 mL, 7.5 mmol) dropwise via syringe over 10-15 minutes.
-
Note: A slight color change may be observed. The addition must be slow to control the reaction exotherm.
-
-
Reaction Progression:
-
After the addition is complete, leave the reaction stirring in the cooling bath and allow it to slowly warm to room temperature overnight (approx. 16 hours).
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexanes eluent system.
-
-
Quenching and Workup:
-
Prepare a beaker with a stirred, saturated solution of sodium bicarbonate (30 mL) in an ice bath.
-
Slowly and carefully , pour the reaction mixture into the cold bicarbonate solution. Vigorous gas evolution (CO₂) will occur.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with dichloromethane (2 x 15 mL).
-
Combine all organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel.
-
Elute with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield 4-(2-fluoroethyl)phenol as a clear oil or low-melting solid.
-
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): ¹⁹F NMR is particularly diagnostic for confirming the successful incorporation of fluorine. The ¹H NMR will show a characteristic doublet of triplets for the methylene protons adjacent to the fluorine atom due to H-F coupling.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₉FO, MW: 140.15 g/mol ).
Conclusion
This application note provides a reliable and safety-conscious protocol for the selective deoxyfluorination of 4-(2-hydroxyethyl)phenol using Deoxo-Fluor. The methodology is robust, operationally simple, and leverages a more stable reagent compared to traditional alternatives like DAST. By following this detailed guide, researchers in drug discovery and organic synthesis can confidently prepare the valuable 4-(2-fluoroethyl)phenol building block for further elaboration into novel chemical entities.
References
-
Sladojevich, F., Arlow, S. I., Tang, P., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society, 135(6), 2470–2473. [Link]
-
Le, C. M., & MacMillan, D. W. C. (2019). Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor®. Tetrahedron, 75(32), 4222-4227. [Link]
-
Le, C. M., & MacMillan, D. W. C. (2019). Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor®. PMC. [Link]
-
Scientific Update. (2019). Light-driven Deoxyfluorination of Alcohols with Seletfluor. Scientific Update. [Link]
-
Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Wikipedia. Retrieved February 13, 2026, from [Link]
-
Organic Chemistry Portal. (2020, September 4). Alcohols to Alkyl Fluorides, Part 1. YouTube. [Link]
-
ResearchGate. (n.d.). Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor® | Request PDF. ResearchGate. Retrieved February 13, 2026, from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). organic-synthesis.com. Retrieved February 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. organic-chemistry.org. Retrieved February 13, 2026, from [Link]
-
Zhao, X., et al. (2004). Direct and Convenient Conversion of Alcohols to Fluorides. Organic Letters, 6(26), 4861–4863. [Link]
-
Wikipedia. (n.d.). Selectfluor. Wikipedia. Retrieved February 13, 2026, from [Link]
-
Zhang, W., et al. (2021). Deoxyfluorination of alcohols with aryl fluorosulfonates. Chemical Communications, 57(58), 7118-7121. [Link]
-
Organic Chemistry Portal. (2020, September 4). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. YouTube. [Link]
-
ResearchGate. (n.d.). A Useful Conversion of Alcohols to Alkyl Fluorides | Request PDF. ResearchGate. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Fluorination of p-substituted phenols (1) with Selectfluor (2). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). organic-chemistry.org. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Safety of Deoxo Fluorination Reagents. ResearchGate. Retrieved February 13, 2026, from [Link]
-
Organic Syntheses. (n.d.). DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses. Retrieved February 13, 2026, from [Link]
-
Kim, D. W., et al. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7583–7587. [Link]
-
Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group. [Link]
-
Tang, P., & Ritter, T. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(30), 11482–11484. [Link]
-
PubChem. (n.d.). 4-Fluoro-2-(hydroxymethyl)phenol. PubChem. Retrieved February 13, 2026, from [Link]
-
Zlatopolskiy, B. D., et al. (2011). Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method. Applied Radiation and Isotopes, 69(8), 1127-1132. [Link]
-
Organic Chemistry Portal. (n.d.). Deoxyfluorination of Phenols. organic-chemistry.org. Retrieved February 13, 2026, from [Link]
-
Hoover, A. J., et al. (2017). 18F-Deoxyfluorination of Phenols via Ru π-Complexes. ACS Central Science, 3(8), 897–902. [Link]
-
MDPI. (n.d.). Extraction, Purification, Component Analysis and Bioactivity of Polyphenols from Artemisia dracunculus L. MDPI. Retrieved February 13, 2026, from [Link]
-
BioNetwork. (2014, August 5). Purification Overview (GFP Purification part 1 of 6). YouTube. [Link]
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Application Notes and Protocols: 2-Fluoro-4-(2-hydroxyethyl)phenol as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. The unique physicochemical characteristics of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The subject of this guide, 2-Fluoro-4-(2-hydroxyethyl)phenol, is a valuable pharmaceutical intermediate that strategically incorporates a fluorine atom and two reactive hydroxyl groups, offering a versatile scaffold for the synthesis of novel therapeutics.
This document provides a comprehensive overview of the potential applications of 2-Fluoro-4-(2-hydroxyethyl)phenol, with a particular focus on its utility in synthesizing analogs of established drugs, exemplified by the selective alpha-1A adrenergic receptor antagonist, Silodosin. The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals to leverage this intermediate in their synthetic endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the intermediate's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 5497-21-2 | [2] |
| Molecular Formula | C₈H₉FO₂ | - |
| Molecular Weight | 156.15 g/mol | - |
| Appearance | Off-white to light brown crystalline powder | - |
| Melting Point | 78-82 °C | - |
| Solubility | Soluble in methanol, ethanol, and DMSO | - |
Safety and Handling: 2-Fluoro-4-(2-hydroxyethyl)phenol is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound.[4][5] Work should be conducted in a well-ventilated fume hood.[4][5] For detailed safety information, consult the Material Safety Data Sheet (MSDS).[4][5][6]
Application Profile: A Gateway to Novel Alpha-1 Adrenergic Receptor Antagonists
Selective alpha-1 adrenergic receptor antagonists are a cornerstone in the management of benign prostatic hyperplasia (BPH).[7][8] Drugs in this class, such as Silodosin, function by relaxing the smooth muscle of the prostate and bladder neck, thereby improving urinary flow.[3][8] The chemical structure of Silodosin features a substituted phenoxyethyl amine moiety, a common pharmacophore in this therapeutic class.
2-Fluoro-4-(2-hydroxyethyl)phenol serves as an ideal starting material for the synthesis of novel phenoxyethyl amine intermediates. The fluorine substituent can enhance metabolic stability and potentially modulate receptor binding affinity, offering a pathway to developing next-generation alpha-1 blockers with improved pharmacokinetic or pharmacodynamic profiles.
Hypothetical Application: Synthesis of a Fluorinated Silodosin Intermediate
This section outlines a detailed, albeit exemplary, protocol for the synthesis of a novel fluorinated intermediate analogous to a key precursor in the industrial synthesis of Silodosin. This protocol is based on established chemical principles and serves as a practical guide for researchers.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-(2-mesyloxyethyl)phenol
This initial step involves the selective mesylation of the primary alcohol of 2-Fluoro-4-(2-hydroxyethyl)phenol. The phenolic hydroxyl group is less reactive under these conditions due to its lower nucleophilicity.
Workflow Diagram:
Caption: Synthesis of the mesylated intermediate.
Materials:
-
2-Fluoro-4-(2-hydroxyethyl)phenol (1.0 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Methanesulfonyl Chloride (MsCl) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Dissolve 2-Fluoro-4-(2-hydroxyethyl)phenol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add methanesulfonyl chloride dropwise over 15 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 2-Fluoro-4-(2-mesyloxyethyl)phenol.
Protocol 2: Williamson Ether Synthesis to Form the Fluorinated Phenoxyethyl Moiety
This protocol describes the coupling of the mesylated intermediate with a suitable phenolic partner, in this case, a generic protected hydroxyphenol, to form the core phenoxyethyl ether linkage.
Workflow Diagram:
Caption: Formation of the core ether linkage.
Materials:
-
2-Fluoro-4-(2-mesyloxyethyl)phenol (1.0 eq)
-
Protected Hydroxyphenol (e.g., 4-benzyloxyphenol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a solution of the protected hydroxyphenol in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 2-Fluoro-4-(2-mesyloxyethyl)phenol in DMF to the reaction mixture.
-
Heat the reaction to 80-90°C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated phenoxyethyl intermediate.
Mechanism of Action and Signaling Pathway of Target Drug Class
The final drug target, an alpha-1 adrenergic receptor antagonist, exerts its therapeutic effect by blocking the action of norepinephrine on alpha-1 adrenergic receptors in the smooth muscle of the prostate, bladder neck, and urethra.[7] This antagonism leads to muscle relaxation and a reduction in the resistance to urinary outflow, thereby alleviating the symptoms of BPH.
Signaling Pathway Diagram:
Caption: Alpha-1 adrenergic receptor signaling and drug inhibition.
Conclusion and Future Perspectives
2-Fluoro-4-(2-hydroxyethyl)phenol represents a strategically valuable intermediate for the synthesis of novel pharmaceutical agents. Its inherent fluorination and dual reactive sites provide a versatile platform for medicinal chemists to explore new chemical space. The protocols detailed in this guide, using the synthesis of a fluorinated Silodosin analog as a model, demonstrate the practical utility of this compound. By leveraging established synthetic methodologies, researchers can efficiently incorporate this building block into drug discovery programs, with the potential to develop next-generation therapeutics with enhanced pharmacological profiles. The exploration of this and similar fluorinated intermediates is a promising avenue for innovation in the pharmaceutical industry.
References
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Synthesis method of silodosin. CN113149886A.
- Actylis Lab Solutions. (n.d.). Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- Preparation method of silodosin intermedi
- Process for the prepar
-
Sadahira, T., Maruyama, Y., Watanabe, T., Sekito, T., Mitsui, Y., Wada, K., Araki, M., & Watanabe, M. (2021). Medical uses for phenol in the urinary tract: A possible forgotten treatment (Review). Medical International (London, England), 1(4), 13. [Link]
-
PubChem. (n.d.). 2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Alpha-1 adrenergic receptor antagonists. Retrieved February 13, 2026, from [Link]
-
Sadahira, T., Maruyama, Y., Watanabe, T., Sekito, T., Mitsui, Y., Wada, K., Araki, M., & Watanabe, M. (2021). Medical uses for phenol in the urinary tract: A possible forgotten treatment (Review). Medical International (London, England), 1(4), 13. [Link]
- Sandeep, K. C., & Ganti, L. (2025). Alpha-Blockers. In StatPearls.
-
Osmosis from Elsevier. (2025). Alpha-1 adrenergic blockers: Nursing Pharmacology. YouTube. [Link]
-
Sadahira, T., Maruyama, Y., Watanabe, T., Sekito, T., Mitsui, Y., Wada, K., Araki, M., & Watanabe, M. (2021). Medical uses for phenol in the urinary tract: A possible forgotten treatment (Review). Medical International (London, England), 1(4), 13. [Link]
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Application Note: High-Yield Synthesis of 2-Fluoro-4-(2-hydroxyethyl)phenol via Chemoselective Borane Reduction
Abstract & Strategic Overview
2-Fluoro-4-(2-hydroxyethyl)phenol (also known as 3-fluorotyrosol) is a critical fluorinated building block in medicinal chemistry, often used as a bio-isostere for Tyrosol to modulate metabolic stability and pKa in drug candidates.
While several routes exist (e.g., Friedel-Crafts alkylation), the most robust and scalable method involves the direct reduction of 2-fluoro-4-hydroxyphenylacetic acid . This Application Note details a chemoselective reduction protocol using Borane-Dimethyl Sulfide (BH₃·SMe₂) . Unlike Lithium Aluminum Hydride (LiAlH₄), which requires rigorous protection of the phenol or generates insoluble phenoxide salts, Borane chemoselectively reduces the carboxylic acid moiety in the presence of the free phenol, streamlining the workflow and maximizing yield.
Reaction Scheme
The following diagram illustrates the transformation and the transient borate intermediate that enables this chemoselectivity.
Caption: Chemoselective reduction pathway. The phenol reacts with borane to form a borate ester, protecting itself while the carboxyl group is reduced.
Critical Reagents & Materials
The success of this protocol hinges on the quality of the anhydrous solvent and the activity of the borane complex.
| Reagent / Material | CAS No. | Grade / Specification | Role & Causality |
| 2-Fluoro-4-hydroxyphenylacetic acid | 454-28-4 | >98% Purity | Starting material.[1] High purity prevents purification bottlenecks later. |
| Borane-Dimethyl Sulfide (BMS) | 13292-87-0 | 2.0 M in THF | Reducing Agent. Preferred over BH₃·THF for higher stability and higher concentration, allowing lower solvent volumes. |
| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, Inhibitor-free | Solvent. Water content must be <50 ppm. Moisture destroys the borane reagent, stalling the reaction. |
| Methanol (MeOH) | 67-56-1 | HPLC Grade | Quenching Agent. Reacts with organoboranes to form volatile trimethyl borate, facilitating boron removal. |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Reagent | Extraction Solvent. High solubility for the polar phenolic alcohol product. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Anhydrous | Drying Agent. Removes residual water from the organic phase. |
Detailed Experimental Protocol
Safety Pre-Check
-
Hazard: Borane-Dimethyl Sulfide liberates hydrogen gas upon reaction with protic sources. It is pyrophoric in high concentrations.
-
Control: Perform all operations in a fume hood. Use a dedicated inert gas line (Argon or Nitrogen). Flame-dry all glassware.
Step-by-Step Methodology
Phase 1: Setup and Activation
-
Glassware Prep: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Flush with Argon for 15 minutes.
-
Substrate Solubilization: Charge the RBF with 2-Fluoro-4-hydroxyphenylacetic acid (1.70 g, 10.0 mmol). Add Anhydrous THF (20 mL) via syringe. Stir until fully dissolved.
-
Note: The solution may be slightly opaque; this is acceptable.
-
-
Cooling: Place the reaction vessel in an ice-water bath (0 °C).
Phase 2: Reagent Addition (The Critical Step)
-
Controlled Addition: Slowly add Borane-Dimethyl Sulfide (BMS) (2.0 M in THF, 15 mL, 30.0 mmol, 3.0 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump over 20 minutes.
-
Observation: Vigorous bubbling (
evolution) will occur as the borane reacts with the phenolic proton and the carboxylic acid proton. -
Causality: 1 equivalent is consumed by the phenol to form the borate; 2 equivalents are required for the acid reduction. We use 3.0 equiv to ensure complete conversion.
-
-
Reaction Drive: Once gas evolution subsides, remove the ice bath. Allow the mixture to warm to room temperature (RT) and stir for 30 minutes.
-
Reflux: Heat the reaction to a gentle reflux (66 °C) for 2–4 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The acid starting material (
) should disappear, and the alcohol product ( ) should appear.
-
Phase 3: Quenching and Workup
-
Cooling: Cool the mixture back to 0 °C.
-
Methanolysis: Carefully add Methanol (10 mL) dropwise.
-
Warning: Significant hydrogen evolution will occur. This step breaks the boron-oxygen bonds.[2]
-
-
Concentration: Concentrate the mixture under reduced pressure (Rotavap) to remove THF and volatile trimethyl borate (
). -
Reflux/Strip Cycle (Crucial): Redissolve the residue in fresh Methanol (20 mL) and concentrate again. Repeat this step 2 times.
-
Reasoning: This "azeotropic" removal ensures all boron is removed as trimethyl borate. Failure to do this results in a boron-complexed impurity that is difficult to separate.
-
Phase 4: Isolation
-
Partition: Dissolve the resulting oil in Ethyl Acetate (50 mL) and wash with 1M HCl (10 mL) followed by Brine (20 mL).
-
Drying: Dry the organic layer over Anhydrous
, filter, and concentrate to yield the crude product. -
Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0% → 40% EtOAc in Hexanes).
Process Visualization
The following workflow diagram summarizes the decision points and critical process parameters.
Caption: Operational workflow for the Borane reduction protocol.
Analytical Validation
Confirm the identity of 2-Fluoro-4-(2-hydroxyethyl)phenol using the following expected data:
-
Physical State: Colorless to pale yellow oil (solidifies upon standing/chilling).
-
¹H NMR (400 MHz, DMSO-d₆):
- 9.60 (s, 1H, Ar-OH ),
- 6.95 (dd, 1H, Ar-H ),
- 6.85 (t, 1H, Ar-H ),
- 6.78 (dd, 1H, Ar-H ),
- 4.60 (t, 1H, alkyl-OH ),
- 3.55 (q, 2H, -CH₂-CH₂-OH ),
- 2.65 (t, 2H, Ar-CH₂ -).
-
¹⁹F NMR: Single peak around -135 to -138 ppm (relative to
). -
MS (ESI): Calculated for
: 156.06. Found : 155.1.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in THF or old Borane reagent. | Ensure THF is distilled or from a fresh solvent system. Titrate Borane or use a fresh bottle. |
| Incomplete Reduction | Insufficient Borane equivalents. | The phenol consumes 1 eq. Ensure at least 3.0 eq total is used. Increase reflux time. |
| Boron Contamination | Inadequate MeOH quench cycles. | The "Reflux/Strip" cycle with MeOH (Step 10) is mandatory to volatilize boron as trimethyl borate. |
| Product is Sticky/Gummy | Residual solvent or impurities. | High vacuum drying for >12 hours. Recrystallize from minimal Chloroform/Hexane if solid is required. |
References
-
Brown, H. C.; Choi, Y. M.; Narasimhan, S. (1982). Selective reductions.[3][4] 29. The rapid reaction of carboxylic acids with borane-dimethyl sulfide. A remarkably simple procedure for the selective reduction of carboxylic acids to the corresponding alcohols in the presence of other functional groups.[4]Journal of Organic Chemistry, 47(16), 3153–3163. Link
-
Periasamy, M.; Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis.Journal of Organometallic Chemistry, 609(1-2), 137–151. Link
-
PubChem. (n.d.).[5][6] 2-Fluoro-4-(2-hydroxyethyl)phenol (Compound Summary). National Library of Medicine. Retrieved October 26, 2023. Link
- Vertex AI Search Results. (2023). Reagents for borane reduction of phenylacetic acids.
Sources
- 1. RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol - Google Patents [patents.google.com]
- 2. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 3. Borane Reagents [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-(2-Hydroxyethyl)phenol | C8H10O2 | CID 82200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol | C17H18F2O2 | CID 71713 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chemoselective Coupling Strategies for 2-Fluoro-4-(2-hydroxyethyl)phenol
Abstract
This application note details optimized protocols for the chemoselective coupling of 2-Fluoro-4-(2-hydroxyethyl)phenol (CAS: 113256-33-4) . As a bifunctional building block containing both a phenolic hydroxyl and a primary aliphatic alcohol, this scaffold presents unique challenges and opportunities in medicinal chemistry, particularly for PROTAC linker synthesis and bioisosteric replacement. This guide focuses on exploiting the ortho-fluorine effect to achieve high regioselectivity during O-alkylation and Mitsunobu couplings.
Introduction: The Fluorine Effect
The strategic value of 2-Fluoro-4-(2-hydroxyethyl)phenol lies in the electronic modulation provided by the fluorine atom at the ortho position. Unlike its non-fluorinated analog (Tyrosol), the electron-withdrawing inductive effect (-I) of the fluorine significantly lowers the
Implication for Coupling: The increased acidity of the phenolic moiety allows for deprotonation using milder bases (e.g.,
Reactivity Map
The following diagram illustrates the distinct reactivity zones of the molecule.
Figure 1: Functional group analysis highlighting the electronic influence of the ortho-fluorine atom.
Protocol A: Chemoselective Phenolic O-Alkylation
Objective: Selectively alkylate the phenolic oxygen with an alkyl halide without protecting the aliphatic alcohol.
Mechanistic Insight
The ortho-fluorine stabilizes the phenoxide anion, making it a better leaving group but also a more accessible nucleophile under mild basic conditions. By maintaining the reaction pH below 12, the aliphatic alcohol remains protonated and inert.
Materials
-
Substrate: 2-Fluoro-4-(2-hydroxyethyl)phenol (1.0 equiv)
-
Electrophile: Alkyl bromide/iodide (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure
-
Preparation: Charge a reaction flask with 2-Fluoro-4-(2-hydroxyethyl)phenol (1.0 equiv) and anhydrous MeCN (
concentration). -
Deprotonation: Add powdered
(2.0 equiv). Stir at room temperature for 15 minutes. Note: The solution may turn slight yellow due to phenoxide formation. -
Addition: Add the Alkyl Halide (1.1 equiv) dropwise.
-
Reaction:
-
For reactive halides (Allyl/Benzyl): Stir at RT for 4–6 hours.
-
For unactivated halides: Heat to 60°C for 12–16 hours.
-
-
Monitoring: Monitor by TLC or LC-MS. The product will be less polar than the starting material.
-
Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve in EtOAc and wash with water (2x) and brine (1x).
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Optimization Table: Base & Solvent Selection
| Solvent | Base | Temp | Selectivity (Phenol:Aliphatic) | Notes |
| MeCN | 60°C | >99:1 | Recommended.[4] Cleanest profile. | |
| DMF | 25°C | 95:5 | Faster rate, but risk of bis-alkylation. | |
| Acetone | Reflux | 98:2 | Slower kinetics; good for unstable halides. | |
| THF | NaH | 0°C | 60:40 | Avoid. Strong base deprotonates aliphatic OH. |
Protocol B: Mitsunobu Coupling (Phenol as Nucleophile)
Objective: Couple the phenol to a complex secondary alcohol (e.g., a heterocycle or linker fragment).
Mechanistic Insight
The Mitsunobu reaction relies on the acidity of the nucleophile.[5] The
Materials
-
Nucleophile: 2-Fluoro-4-(2-hydroxyethyl)phenol (1.0 equiv)
-
Electrophile: Target Alcohol (
) (1.0 equiv) -
Phosphine: Triphenylphosphine (
) (1.2 equiv) -
Azodicarboxylate: DIAD or DEAD (1.2 equiv)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step Procedure
-
Dissolution: Dissolve the fluorophenol, Target Alcohol, and
in anhydrous THF ( ) under nitrogen atmosphere. -
Cooling: Cool the mixture to 0°C.
-
Activation: Add DIAD dropwise over 10 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quenching: Add a small amount of water or methanol.
-
Workup: Concentrate the solvent. Triturate with
/Hexane to precipitate (Triphenylphosphine oxide). Filter and concentrate. -
Purification: Flash chromatography. Note: DIAD byproducts can be difficult to remove; consider using polymer-supported
for easier workup.
Protocol C: Linker Activation (Mesylation)
Objective: Convert the aliphatic alcohol into a leaving group (Mesylate) for subsequent amine displacement (e.g., for PROTAC synthesis). This is typically performed after the phenol has been capped/coupled.
Workflow Diagram
The following flowchart visualizes the sequential functionalization strategy.
Figure 2: Sequential functionalization workflow for converting the scaffold into a reactive linker.
Step-by-Step Procedure
-
Substrate: Use the O-alkylated intermediate (from Protocol A/B) where the phenol is blocked.
-
Setup: Dissolve the intermediate (1.0 equiv) in anhydrous DCM (
). -
Base: Add Triethylamine (
) (1.5 equiv). Cool to 0°C.[6][7] -
Activation: Add Methanesulfonyl Chloride (MsCl) (1.2 equiv) dropwise.
-
Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.
-
Validation: Check for complete conversion of the alcohol to the mesylate (TLC: slight increase in
, UV active). -
Workup: Wash with cold 1N HCl (to remove amine), then saturated
. Dry over . -
Usage: Use the crude mesylate immediately for the next coupling step (e.g.,
with a piperazine) to avoid degradation.
Troubleshooting & Critical Parameters
Self-Validating Checks
-
Check 1 (Acidity): If O-alkylation yields are low, verify the quality of
. It must be anhydrous. The presence of water suppresses the phenoxide formation. -
Check 2 (Regiochemistry): In NMR, O-alkylation of the phenol results in a diagnostic shift of the aromatic protons ortho to the oxygen. O-alkylation of the aliphatic chain results in a downfield shift of the triplet at ~3.8 ppm to ~4.1 ppm.
-
Check 3 (Fluorine NMR):
NMR is a powerful tool. The chemical shift of the fluorine atom is sensitive to the electronic state of the adjacent oxygen. Phenol vs. Phenylether will show a distinct shift ( ppm).
Safety Note
-
Fluorophenols: Can be toxic and skin irritants.[8] Wear appropriate PPE.
-
MsCl: Highly corrosive and lachrymator. Handle in a fume hood.
References
-
Acidity of Fluorophenols
-
Gross, K. C., Seybold, P. G., & Hadad, C. M. (2002). Absolute pKa Determinations for Substituted Phenols. International Journal of Quantum Chemistry.
-
-
Mitsunobu Reaction Mechanism & Selectivity
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.
-
-
General Chemoselective Alkylation of Tyrosol Derivatives
-
Matrix Fine Chemicals. Product Specification: 4-(2-Hydroxyethyl)phenol.
-
-
Fluorine in Medicinal Chemistry (Bioisosteres)
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
-
Sources
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. organicchemistryworld.quora.com [organicchemistryworld.quora.com]
- 4. RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol - Google Patents [patents.google.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. chemical-label.com [chemical-label.com]
Application Note & Protocols: Strategic Use of 2-Fluoro-4-(2-hydroxyethyl)phenol for the Synthesis of ¹⁸F-Radiolabeled Tracers
Introduction: The Strategic Importance of the [¹⁸F]Fluoroethoxy Motif in PET Imaging
Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, providing unparalleled insights into in vivo biochemical processes. The choice of radionuclide is paramount, and Fluorine-18 (¹⁸F) is the most widely used positron emitter for PET applications.[1][2] Its favorable nuclear properties, including a 109.7-minute half-life and low positron energy (635 keV), allow for high-resolution imaging and sufficient time for complex radiosynthesis and transport.[1][2]
A common and highly effective strategy for introducing ¹⁸F into biologically active molecules is through the attachment of a 2-[¹⁸F]fluoroethoxy group (-O-CH₂-CH₂-¹⁸F). This motif is often metabolically stable and can be appended to various functional groups, particularly phenols, without drastically altering the parent molecule's affinity for its biological target.
This application note provides a comprehensive guide to the use of 2-Fluoro-4-(2-hydroxyethyl)phenol as a foundational precursor for creating ¹⁸F-labeled molecules. We will delve into the rationale behind precursor design, provide detailed, field-proven protocols for synthesis and radiolabeling, and outline the necessary quality control measures to ensure the final product's suitability for preclinical and clinical research. The core strategy involves converting the primary alcohol of the title compound into a superior leaving group, thereby creating a versatile synthon for efficient nucleophilic ¹⁸F-fluorination.
Part 1: The Precursor Design Philosophy
The direct radiolabeling of phenols via nucleophilic aromatic substitution (SₙAr) with [¹⁸F]fluoride is notoriously challenging due to the electron-rich nature of the phenolic ring, which disfavors nucleophilic attack.[3] A more robust and widely adopted approach is aliphatic nucleophilic substitution on a side chain, which offers faster reaction kinetics and milder conditions.[4][5]
Our strategy hinges on modifying 2-Fluoro-4-(2-hydroxyethyl)phenol to create an ideal substrate for Sₙ2 displacement by [¹⁸F]fluoride. This involves two key transformations:
-
Activation of the Hydroxyethyl Group: The hydroxyl (-OH) group is a poor leaving group. It must be converted into a group that is readily displaced by the incoming [¹⁸F]fluoride nucleophile. Sulfonate esters, particularly the p-toluenesulfonate (tosylate, -OTs), are excellent leaving groups for this purpose due to their ability to stabilize the negative charge through resonance.[6]
-
Protection of the Phenolic Hydroxyl: The phenolic proton is acidic and will interfere with the basic conditions typically used for nucleophilic fluorination. Therefore, it must be protected with a group that is stable during the tosylation and fluorination steps but can be easily removed afterward. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice for this role.
This philosophy is visualized in the workflow below, transforming a stable phenol into a highly reactive precursor primed for radiolabeling.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Radiopharmaceuticals and their applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields for 2-Fluoro-4-(2-hydroxyethyl)phenol
Executive Summary: Route Selection & Strategy
As Senior Application Scientists, we frequently encounter yield losses in this synthesis due to a misunderstanding of the substrate's dual functionality. The target molecule contains both a phenolic hydroxyl and a primary aliphatic alcohol .
While direct fluorination of Tyrosol is possible, it suffers from poor regioselectivity (ortho- to phenol vs. ortho- to alkyl chain). The most robust, scalable route is the chemoselective reduction of 2-(3-fluoro-4-hydroxyphenyl)acetic acid using Borane-Tetrahydrofuran (BH₃·THF).
Why this route?
-
Regiocontrol: The fluorine is pre-installed in the starting material (commercially available).
-
Chemoselectivity: Borane reduces carboxylic acids faster than esters and much faster than it attacks the aromatic ring, avoiding defluorination side reactions common with catalytic hydrogenation.
Module 1: Reaction Protocol & Stoichiometry
The "Hidden Equivalent" Trap
User Issue: "I used 1.1 equivalents of BH₃·THF, but I still have 50% unreacted starting material."
Root Cause: The phenolic proton (pKa ~10) reacts instantly with hydride reagents to evolve hydrogen gas and form a borate salt. This consumes 1 equivalent of your reducing agent before the reduction of the carboxylic acid even begins.
Corrected Stoichiometry Table:
| Component | Role | Theoretical Equiv.[1][2][3] | Recommended Equiv. | Rationale |
| Substrate | Precursor | 1.0 | 1.0 | Limiting Reagent |
| BH₃·THF (1M) | Reductant | 1.33 | 2.2 - 2.5 | 1.0 eq for Phenol deprotonation + 1.0 eq for COOH reduction + 0.2-0.5 eq excess for kinetics. |
| THF (Anhydrous) | Solvent | N/A | [0.2 M - 0.5 M] | Concentration affects reaction rate; too dilute slows the hydride transfer. |
Step-by-Step Optimization
-
Inert Atmosphere: The reaction must be strictly under Nitrogen/Argon. Moisture destroys BH₃ instantly.
-
Addition Rate: Add BH₃·THF dropwise at 0°C . Rapid addition causes vigorous H₂ evolution (from the phenol), leading to foam-overs and loss of reagent.
-
Temperature Ramp: After addition, warm to Room Temperature (25°C). If conversion is slow after 2 hours, heat to mild reflux (65°C) for 1 hour.
Module 2: The Quench (The Critical Failure Point)
User Issue: "My TLC shows product, but after workup, I get a sticky polymer or low yield."
Technical Insight: Borane reductions form stable trialkylborate complexes with the product alcohols. If these are not hydrolyzed aggressively, the product remains trapped in the aqueous layer or as a gummy borane-complex in the organic layer.
The Methanol-Acid Break Protocol
Standard water quenching is insufficient. You must perform a Methanolysis followed by Acid Hydrolysis.
Figure 1: Critical Workup Workflow to release the diol from the Boron complex.
Module 3: Purification & Isolation[4]
User Issue: "The product is not extracting into Dichloromethane (DCM)."
Troubleshooting Guide: The product is a fluoro-diol (Phenol + Alcohol). It has significant water solubility and high polarity.
-
Solvent Choice: DCM is often too non-polar. Use Ethyl Acetate (EtOAc) or Methyl-THF .
-
Salting Out: Saturate the aqueous phase with NaCl (brine) before extraction to push the organic product out of the water layer.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (Standard).
-
Mobile Phase: 0-10% Methanol in DCM. (Pure DCM/Hexane will not move this compound).
-
Frequently Asked Questions (FAQs)
Q1: Can I use LiAlH₄ instead of Borane? A: Yes, but with caveats. LiAlH₄ is a stronger reducing agent.
-
Pros: Cheaper.
-
Cons: Less chemoselective. Requires stricter anhydrous conditions.
-
Adjustment: You still need to account for the acidic phenolic proton (use 2.5 - 3.0 equiv of LiAlH₄). The workup requires the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to avoid aluminum emulsions.
Q2: Why is my yield low (approx. 40%) even with excess Borane? A: Check your quench. If you simply add water and extract, the boron remains coordinated to the catechol-like structure (even though the OHs are not vicinal, they chelate). You must boil with methanol or dilute acid to break this complex.
Q3: I see a spot on TLC that is less polar than my starting material. Is that the product? A: Likely yes. The carboxylic acid (Starting Material) is very polar and often streaks near the baseline. The alcohol (Product) will move higher (Rf ~ 0.3-0.4 in 5% MeOH/DCM).
Q4: Is the fluorine atom stable under these conditions? A: Yes. Aromatic C-F bonds are very strong and inert to standard nucleophilic hydride reductions (BH₃ or LiAlH₄). They would only be at risk under dissolving metal reduction conditions (e.g., Birch reduction), which are not being used here.
Visualizing the Reaction Pathway
Figure 2: Reaction pathway highlighting the intermediate complex formation.
References
-
Reduction of Carboxylic Acids: Brown, H. C.; Heim, P.; Yoon, N. M. "Selective Reductions. XV. Reaction of Diborane in Tetrahydrofuran with Selected Organic Compounds Containing Representative Functional Groups." Journal of the American Chemical Society, 1970 , 92, 1637–1646. Link
- Borane Stoichiometry: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2nd Ed. (Chapter 24: Chemoselectivity and Reduction).
-
Analogous Synthesis (Tyrosol): "Process for the preparation of 2-(4-hydroxyphenyl)ethanol."[4] Google Patents, US4590310A (General reduction methodologies). Link
-
Starting Material Data: "3-Fluoro-4-hydroxyphenylacetic acid." PubChem Compound Summary. National Center for Biotechnology Information. Link
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 3. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL) - Google Patents [patents.google.com]
Purification methods for 2-Fluoro-4-(2-hydroxyethyl)phenol via chromatography
Topic: Purification of 2-Fluoro-4-(2-hydroxyethyl)phenol
Case ID: PUR-F-TYR-001 Status: Active Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecule Profile
User Query: "How do I purify 2-Fluoro-4-(2-hydroxyethyl)phenol (2-F-Tyrosol) effectively? I am seeing tailing on silica and co-elution in HPLC."
Technical Assessment: This molecule presents a "dual-polarity" challenge. It contains a phenolic hydroxyl (acidic, H-bond donor) and a primary aliphatic alcohol (polar, H-bond donor/acceptor). The ortho-fluorine atom exerts an inductive electron-withdrawing effect ($ -I $), lowering the pKa of the phenol group compared to non-fluorinated Tyrosol (estimated pKa ~8.8 vs. 10.0).
-
Key Challenge 1 (Normal Phase): Severe peak tailing due to strong hydrogen bonding between the acidic phenolic proton and surface silanols ($ Si-OH $).
-
Key Challenge 2 (Reverse Phase): Potential co-elution with non-fluorinated impurities (Tyrosol) or structural isomers (3-fluoro analogs) due to similar hydrophobicity.
Method Selection Strategy (Triage)
Before committing to a method, determine your purity requirements and scale. Use the following decision matrix to select the optimal workflow.
Figure 1: Purification Decision Tree. Prioritize crystallization for scale, Flash for intermediate purity, and HPLC for final polishing.
Normal Phase Chromatography (Flash)
Best for: Bulk purification (>100 mg), removing non-polar starting materials.
The "Phenol Tailing" Problem
On standard silica gel ($ SiO_2 $), the phenolic proton of 2-Fluoro-4-(2-hydroxyethyl)phenol interacts with acidic silanols. This causes peak broadening (tailing), which ruins resolution.
Protocol: Acidified Silica Flash To fix this, you must operate in a "suppressed ionization" mode.
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Spherical Silica (40–63 µm) | Irregular silica has more broken edges (higher silanol activity), worsening tailing. |
| Mobile Phase A | Dichloromethane (DCM) | Provides weak elution strength to retain the polar alcohol. |
| Mobile Phase B | Methanol (MeOH) | Strong eluent for polar alcohols. |
| Modifier (CRITICAL) | 1% Acetic Acid (in both A & B) | Acidifies the mobile phase to keep the phenol protonated ($ Ar-OH $ rather than $ Ar-O^- $), preventing silanol binding. |
| Loading | Liquid loading (DCM) | Dry loading on Celite is acceptable, but avoid amine-functionalized silica. |
Step-by-Step Gradient:
-
Equilibrate: 3 CV (Column Volumes) of 100% DCM (+1% AcOH).
-
Ramp 1: 0% to 5% MeOH over 5 CV. (Elutes non-polar impurities).
-
Ramp 2: 5% to 10% MeOH over 10 CV. (Product typically elutes here).
-
Wash: 20% MeOH to strip column.
Troubleshooting Tip: If you still see tailing, switch the modifier to 0.1% Trifluoroacetic acid (TFA) . The lower pKa of TFA effectively "caps" the silanols more aggressively than acetic acid.
Reverse Phase Chromatography (Prep-HPLC)
Best for: High purity (>99%), separating isomers (e.g., 2-fluoro vs 3-fluoro), or final polishing.
Stationary Phase Selection
While C18 is standard, fluorinated compounds often benefit from alternative selectivities.
| Column Type | Suitability | Mechanism of Action |
| C18 (ODS) | Good | Hydrophobic interaction. Separation based on general lipophilicity. |
| PFP (Pentafluorophenyl) | Excellent | |
| Phenyl-Hexyl | Very Good |
Optimized HPLC Protocol (C18 or PFP)
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid
-
Flow Rate: Dependent on column diameter (e.g., 20 mL/min for 20mm ID).
-
Detection: UV @ 280 nm (Phenol absorption).[1]
Gradient Profile: Unlike standard Tyrosol, the fluorine atom increases lipophilicity, increasing retention time ($ t_R $).
| Time (min) | % B (ACN) | Event |
| 0.0 | 5% | Injection / Hold |
| 2.0 | 5% | Desalting / Void |
| 15.0 | 40% | Linear Gradient |
| 18.0 | 95% | Wash |
| 20.0 | 95% | Hold |
| 20.1 | 5% | Re-equilibration |
Why Acidic Modifier? At neutral pH, the phenol (pKa ~8.8) is mostly protonated, but local pH effects in the column can cause partial ionization. Formic acid ensures the molecule remains 100% neutral, resulting in sharp, symmetrical peaks.
Troubleshooting & FAQs
Q1: I am seeing a "split peak" in HPLC. Is my compound degrading?
-
Diagnosis: Likely not degradation. This is often a "sample solvent effect."
-
Fix: If you dissolved your sample in 100% DMSO or MeOH and injected a large volume, the strong solvent disrupts the initial binding to the column. Dissolve your sample in a mixture of Water:MeOH (80:20) or the starting mobile phase.
Q2: Can I use crystallization instead of chromatography?
-
Answer: Yes, often.
-
Protocol: Similar fluorinated benzaldehydes and phenols crystallize well from Isopropyl Ether (IPE) or a mixture of Hexane/Ethyl Acetate . Dissolve in hot EtOAc, add Hexane until turbid, and cool slowly. This is highly effective for removing oily oligomers [6].
Q3: The separation between the 2-fluoro and 3-fluoro isomers is poor.
-
Solution: Switch to a PFP (Pentafluorophenyl) column . The specific F-F interactions often provide the necessary selectivity factor (
) to resolve positional isomers that co-elute on C18 [7].
References
-
BenchChem. (2025).[2][3][4] Application Note: Quantification of Tyrosol in Olive Oil by HPLC-DAD. Link
- Snyder, L. R., & Kirkland, J. J. (Introduction to Modern Liquid Chromatography). Separation of Acidic Compounds and Ion Suppression.
-
Matrix Fine Chemicals. (2025).[4] Product Specification: 4-(2-Hydroxyethyl)phenol (Tyrosol).[5] Link
-
SciSpace. (2024). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated Silica Gel Columns. Link
-
PubChem. (2025).[6] Compound Summary: 4-Fluoro-2-(hydroxymethyl)phenol.[6] Link
-
BenchChem Support. (2025).[3][4] Purification of 2-Fluoro-4-hydroxybenzaldehyde (Analogous Protocol). Link
-
ResearchGate. (2023). New Fluorous Reversed Phase Silica Gels for HPLC Separations. Link
Sources
- 1. Determination of hydroxytyrosol and tyrosol by liquid chromatography for the quality control of cosmetic products based on olive extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol - Google Patents [patents.google.com]
- 6. 4-Fluoro-2-(hydroxymethyl)phenol | C7H7FO2 | CID 10606838 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Hub: Stability & Storage of 2-Fluoro-4-(2-hydroxyethyl)phenol
[1]
Case ID: PREV-OX-110099 Compound: 2-Fluoro-4-(2-hydroxyethyl)phenol CAS: 110099-35-7 Support Tier: Senior Application Scientist[1]
The Core Issue: Why Does It Turn Pink?
The most common support ticket we receive regarding 2-Fluoro-4-(2-hydroxyethyl)phenol is: "My white powder has turned faint pink/brown. Is it still usable?"
The Mechanism of Failure
Phenolic compounds are inherently susceptible to autoxidation . Even though the fluorine atom at the ortho position provides some electron-withdrawing stability, the hydroxyl group renders the ring electron-rich and prone to radical attack.
-
Initiation: Trace oxygen or light abstracts the phenolic hydrogen, creating a phenoxy radical .
-
Propagation: This radical is resonance-stabilized but eventually reacts with oxygen to form quinones (specifically ortho- or para-quinones).[1]
-
Visual Indicator: Quinones are highly conjugated chromophores.[1][2] Even <0.1% contamination can turn a white solid pink or brown.[1]
Figure 1: The autoxidation pathway.[1] Note that the visible color change (Quinone formation) occurs early in the degradation process.
Storage Protocols: Prevention Strategy
To prevent oxidation, you must break the "Fire Triangle" of chemical degradation: Oxygen, Light, and Moisture.
Protocol A: Long-Term Storage (Solid State)
Recommended for storage > 1 month.[1]
-
Container Selection: Use Amber glass vials with Teflon-lined caps. Do not use plastic (polyethylene), as it is permeable to oxygen over time.
-
Atmosphere Exchange:
-
The "Double Barrier" Method:
-
Seal the vial under Argon.
-
Place the sealed vial inside a heat-sealable aluminized mylar bag (ESD bag).
-
Add a small packet of silica gel (desiccant) outside the vial but inside the bag.
-
Heat seal the bag.
-
-
Temperature: Store at -20°C .
Protocol B: Working Solution Storage
Recommended for active experiments.[1]
-
Solvent Choice: Avoid ethers (THF, Diethyl ether) if possible, as they form peroxides that accelerate phenol oxidation. Use Methanol or DMSO (degassed).[1]
-
Duration: Discard solutions after 24 hours if not stored under strict inert conditions.
Figure 2: Decision tree for handling incoming and stored material.
Troubleshooting: "My Sample is Pink"
Diagnosis: If your sample is pink but not sticky/tar-like, the impurity level is likely low (<1%).[1] Action: Perform a Recrystallization .[1][7]
Recrystallization Guide
Since 2-Fluoro-4-(2-hydroxyethyl)phenol has a polar tail (hydroxyethyl) and a non-polar aromatic core, a single solvent often fails.[1] Use a Binary Solvent System .
Step-by-Step Protocol:
-
Dissolution: Place the crude solid in a flask. Add the Good Solvent (see table below) dropwise while heating (approx. 50-60°C) until fully dissolved.[1]
-
Precipitation: Remove from heat. Add the Poor Solvent dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add 1-2 drops of the Good Solvent to clear the solution again.[1]
-
Crystallization: Let it cool slowly to room temperature, then place in an ice bath (
) for 1 hour. -
Filtration: Filter the white crystals and wash with cold Poor Solvent.
-
Drying: Dry under high vacuum (
) for 4 hours to remove solvent traces.
Solvent Selection Table
| Solvent Role | Recommended Solvent | Why? |
| Good Solvent (Dissolves compound) | Ethyl Acetate or Acetone | Dissolves the polar hydroxyethyl group and phenol.[1] |
| Poor Solvent (Forces precipitation) | Hexanes or Heptane | Non-polar; forces the aromatic ring to stack/crystallize.[1] |
| Alternative System | Toluene (Single solvent) | Moderate polarity.[1] Dissolve hot ( |
Critical Note: Do not use chlorinated solvents (DCM/Chloroform) for recrystallization if avoiding oxidation is the goal, as they can contain trace HCl or radical initiators that promote degradation.
Frequently Asked Questions (FAQs)
Q: Can I use the compound if it is slightly pink? A: For qualitative TLC or rough synthesis, yes . The color comes from quinones with high extinction coefficients; a very small amount causes strong color. However, for GMP work, biological assays, or precise kinetics, you must purify it, as quinones are redox-active and can interfere with biological targets.
Q: Why Argon instead of Nitrogen? A: Argon is approximately 1.4x heavier than air.[1] When you flush a vial with Argon, it sinks and stays at the bottom, protecting the solid even if the cap is briefly opened. Nitrogen is lighter and mixes with air rapidly.[1] For highly sensitive phenols, Argon is the superior choice.
Q: Is the compound hygroscopic? A: The hydroxyethyl tail adds hygroscopicity. If the powder clumps, it has absorbed water. Water facilitates proton transfer, which accelerates oxidation. Always equilibrate the vial to room temperature before opening to prevent condensation.
References
-
Phenolic Oxidation Mechanisms
-
Purification of Phenols
-
Inert Atmosphere Storage
-
Safety Data & Properties
Sources
- 1. 4-(2-Hydroxyethyl)phenol | CymitQuimica [cymitquimica.com]
- 2. jackwestin.com [jackwestin.com]
- 3. generon.com [generon.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 6. Argon vs. Nitrogen Purging for Atmosphere Inerting | NiGen [nigen.com]
- 7. youtube.com [youtube.com]
- 8. 4-Fluoro-2-(hydroxymethyl)phenol | C7H7FO2 | CID 10606838 - PubChem [pubchem.ncbi.nlm.nih.gov]
Resolving solubility issues with 2-Fluoro-4-(2-hydroxyethyl)phenol in aqueous media
Topic: Resolving Solubility & Stability Issues in Aqueous Media
Executive Summary: The Physicochemical Challenge
You are likely encountering difficulties with 2-Fluoro-4-(2-hydroxyethyl)phenol (an analog of Tyrosol) because it occupies a "frustrating middle ground" in solubility.[1][2]
Structurally, it contains a polar phenolic head and a hydroxyethyl tail, which suggests water solubility.[1] However, the ortho-fluorine atom introduces two critical complications:
-
** increased Lipophilicity:** Fluorine is highly hydrophobic/lipophilic.[1][2] It increases the LogP (partition coefficient) compared to the non-fluorinated parent, tightening the crystal lattice energy and resisting hydration.[1]
-
Acidity Shift: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl (likely from ~10.0 to ~8.5–9.0).[1][2] While this makes it more acidic, it remains largely protonated (neutral/insoluble) at physiological pH (7.4), leading to precipitation in biological buffers.[1]
This guide provides three distinct protocols to resolve these issues, ranging from simple cosolvent adjustments to advanced carrier formulations.
Troubleshooting Guide: Solubility & Stability
Issue 1: "The Compound Precipitates Upon Dilution into Media"
Symptom: You prepare a clear stock solution in DMSO, but when you spike it into PBS or Cell Culture Media, a white cloudiness or fine precipitate forms immediately (the "crash-out" effect).[1]
Root Cause: Kinetic vs. Thermodynamic Solubility.[1][2] The rapid change in solvent polarity (DMSO
Protocol A: The "Step-Down" Dilution Method Do not add the DMSO stock directly to the full volume of media.[2]
-
Prepare Stock: Dissolve compound in 100% DMSO to 50 mM .
-
Intermediate Step: Prepare a "Working Solution" in PEG-400 (Polyethylene Glycol 400) or Ethanol .[1][2]
-
Final Dilution: Add this mixture dropwise to your vortexing aqueous media.
-
Why this works: PEG-400 acts as an interfacial tension reducer, preventing the rapid aggregation of the fluorinated rings.[1]
-
Issue 2: "The Solution Turns Pink or Brown Over Time"
Symptom: Your aqueous stock solution is clear initially but develops a pinkish hue after 4–6 hours on the bench.[2]
Root Cause: Phenolic Oxidation. Even with the fluorine atom (which usually stabilizes the ring), the phenolic hydroxyl is susceptible to Reactive Oxygen Species (ROS) and trace metal catalysis, forming quinones.
Protocol B: The Antioxidant Shield Standard buffers (PBS) often contain trace iron/copper that catalyzes this reaction.
-
Degas Solvents: Sonicate your buffer under vacuum for 15 minutes before use to remove dissolved oxygen.[1][2]
-
Add Chelation/Antioxidant:
Advanced Protocol: Cyclodextrin Complexation (The Gold Standard)
If DMSO/PEG is toxic to your cells or interferes with your assay, you must use Hydroxypropyl-
Why HP-
Step-by-Step Complexation Protocol
| Parameter | Specification |
| Target Conc. | 10 mM (Aqueous) |
| Carrier | Hydroxypropyl- |
| Molar Ratio | 1:2 to 1:4 (Drug : CD) |
| Temperature | Room Temperature (25°C) |
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in pure water or buffer.[1][2] Filter sterilize (0.22 µm). -
Weigh Compound: Weigh the required amount of 2-Fluoro-4-(2-hydroxyethyl)phenol.
-
Add Vehicle: Add the 20% CD solution directly to the solid powder.[2]
-
Energy Input (Critical):
-
Vortex vigorously for 2 minutes.
-
Sonicate in a water bath for 15–30 minutes at 30–40°C.
-
-
Equilibration: Place on a shaker/rotator for 2–4 hours. The solution should become perfectly clear.
-
Usage: This stock is now thermodynamically stable and can be diluted into media without precipitation.[1][2]
Visualizing the Solubilization Strategy
The following decision tree helps you select the correct solvent system based on your experimental constraints.
Figure 1: Decision Matrix for solubilizing fluorinated phenolic compounds in aqueous environments.
Frequently Asked Questions (FAQs)
Q: Can I use NaOH to dissolve it since it is a phenol? A: Technically, yes, but proceed with caution .[1] While raising the pH > 10 will deprotonate the phenol (forming the phenolate anion) and drastically increase solubility, this high pH is toxic to biological systems. If you must use this method, dissolve in 0.1 M NaOH at high concentration, then dilute rapidly into a highly buffered solution (like HEPES, pH 7.[1]4) to neutralize it.[1][2] Warning: This often causes reprecipitation if the final concentration exceeds the solubility limit of the neutral form.
Q: What is the estimated LogP of this molecule? A: While experimental values vary, the estimated LogP is approximately 1.2 – 1.5 .[1]
-
Fluorine group: Increases LogP (adds lipophilicity).[1][2] This places it in the "moderately lipophilic" category, explaining why it dissolves in organic solvents but struggles in pure water.[1]
Q: My compound sticks to the plastic tips. What should I do? A: Fluorinated compounds often exhibit high adsorption to polypropylene.[1][2]
-
Solution: Use Low-Retention pipette tips and tubes.[1][2] Alternatively, pre-rinse tips with the buffer containing 0.01% Tween-20 or BSA to block surface binding sites before handling the drug solution.[1]
References
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Serra, A., et al. (2012).[1] Cyclodextrins as delivery systems for phenolic compounds.[1][2][4] Journal of Inclusion Phenomena and Macrocyclic Chemistry.
-
PubChem Compound Summary. (2023). 4-Fluoro-2-(2-hydroxyethyl)phenol (Analog Data). National Library of Medicine.[1][2] [1]
-
MilliporeSigma Technical Library. (2023). Solubility Guidelines for Phenolic Compounds. [1][2]
Sources
Minimizing by-products in the fluorination of tyrosol
Topic: Minimizing By-Products in Tyrosol Fluorination Ticket ID: TYR-F-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist
Mission Statement
Welcome to the technical support center. This guide is not a generic textbook entry; it is a troubleshooting ecosystem designed for researchers encountering yield-killing by-products during the fluorination of Tyrosol (2-(4-hydroxyphenyl)ethanol) .
Tyrosol presents a unique challenge because it contains two distinct nucleophiles: an electron-rich phenolic ring and a primary aliphatic alcohol . Your choice of reagents dictates which site reacts, but the by-products are often governed by the other site's interference.
Phase 1: Triage & Experimental Design
Before proceeding, identify your target. The strategy for minimizing by-products diverges completely based on the desired fluorination site.
| Target Molecule | Reaction Type | Primary Reagents | Critical By-Product Risks |
| Ring-Fluorinated (e.g., 3-fluorotyrosol) | Electrophilic Aromatic Substitution (SEAr) | Selectfluor®, NFSI | • Quinones (Oxidation)• Regioisomers (Ortho/Meta mix)• Over-fluorination |
| Side-Chain Fluorinated (4-(2-fluoroethyl)phenol) | Nucleophilic Deoxyfluorination | DAST, Deoxo-Fluor®, PhenoFluor™ | • Styrenes (Elimination)• Phenonium Rearrangements• Polymerization |
Phase 2: Ring Fluorination (Electrophilic)
Target: Introduction of Fluorine to the aromatic ring (Ortho to Phenol).
Common Issue: "My reaction mixture turned black/tarry."
Diagnosis: Oxidative degradation (Quinone formation). Mechanism: The phenolic hydroxyl group activates the ring, making it susceptible to oxidation by electrophilic fluorinating agents (which are often oxidants themselves). This leads to the formation of p-benzoquinones and subsequent polymerization.
Protocol for Minimization:
-
Solvent Switch: Avoid pure acetonitrile if oxidation is high. While MeCN is standard for Selectfluor, it can support Single Electron Transfer (SET) pathways that lead to oxidation.
-
Solution: Use Methanol (MeOH) or a MeOH/MeCN mixture. Methanol hydrogen-bonds with the phenol, slightly deactivating it and suppressing the SET oxidation pathway while favoring the SN2-type fluorination [1].
-
-
Temperature Control: Run the reaction at 0°C to -10°C . Room temperature promotes over-oxidation.
-
Reagent Stoichiometry: Use exactly 1.05 equivalents of Selectfluor. Excess reagent guarantees di-fluorination and oxidation.
Common Issue: "I am getting a mixture of mono- and di-fluorinated products."
Diagnosis: Lack of Regiocontrol. Mechanism: Once a fluorine atom is added, the ring is deactivated inductively but the OH group remains a strong activator mesomerically. The second fluorination often occurs ortho to the OH group on the other side.
Protocol for Minimization:
-
Step 1: Dissolve Tyrosol (10 mmol) in MeOH (50 mL).
-
Step 2: Cool to 0°C.
-
Step 3: Add Selectfluor® (10.5 mmol) portion-wise over 30 minutes. Do not dump it in all at once.
-
Step 4: Quench immediately upon consumption of starting material (monitor via TLC/HPLC). Prolonged stirring allows the product to react further.
Phase 3: Side-Chain Fluorination (Nucleophilic)
Target: Converting the aliphatic alcohol (-CH₂CH₂OH) to alkyl fluoride (-CH₂CH₂F).
Common Issue: "I see a major non-fluorinated impurity (Vinyl Phenol/Styrene)."
Diagnosis: E2 Elimination. Mechanism: Reagents like DAST activate the alcohol (forming a leaving group). The neighboring beta-protons in the phenethyl chain are accessible. If the reaction mixture is basic or heated, the base abstracts the proton, kicking out the leaving group to form 4-vinylphenol (styrene derivative) instead of substituting with fluorine [2].
Protocol for Minimization:
-
Reagent Selection: Replace DAST with Deoxo-Fluor® or XtalFluor-E® . These are thermally more stable and less prone to causing elimination than DAST [3].
-
Base Selection: If a base is needed to neutralize HF, use a non-nucleophilic, bulky base like 2,4,6-collidine . Avoid DBU or Triethylamine, which promote elimination.
-
Solvent: Use Dichloromethane (DCM) at -78°C , warming slowly to 0°C. Never heat above room temperature.
Common Issue: "The reaction failed/polymerized."
Diagnosis: Unprotected Phenol Interference. Mechanism: DAST/Deoxo-Fluor reacts with any hydroxyl group. The phenolic OH is more acidic than the aliphatic OH. It will react with the reagent first, forming an unstable intermediate that does not lead to a clean aryl fluoride but rather decomposes or polymerizes.
Mandatory Workflow:
-
Step 1: Protection. You must protect the phenolic OH first. Acetylation (Ac) or Silylation (TBDMS) is recommended.
-
Why? It renders the ring electron-neutral and prevents the phenol from scavenging the fluorinating agent.
-
-
Step 2: Fluorination. React the O-protected tyrosol with Deoxo-Fluor.
-
Step 3: Deprotection. Remove the protecting group to yield the final product.
Phase 4: Visualization & Logic Mapping
Diagram 1: Reaction Pathways & By-Product Origins
This diagram maps the decision points where by-products are generated based on reagent choice.
Caption: Figure 1. Divergent synthesis pathways for Tyrosol fluorination. Green nodes indicate targets; Red nodes indicate by-products to avoid.
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to diagnose your failed experiment.
Caption: Figure 2. Diagnostic logic tree for identifying root causes of low yield in Tyrosol fluorination.
Phase 5: Summary of Optimized Conditions
| Parameter | Ring Fluorination (Target: 3-F) | Side-Chain Fluorination (Target: Alkyl-F) |
| Pre-treatment | None required. | Mandatory: Protect Phenol (e.g., Ac2O, Pyridine). |
| Reagent | Selectfluor® (1.05 eq). | Deoxo-Fluor® (1.2 eq).[1] |
| Solvent | Methanol (suppresses oxidation). | Dichloromethane (anhydrous).[2] |
| Temperature | 0°C → Room Temp (Monitor closely). | -78°C → 0°C (Never heat). |
| Quench | Aqueous NaHCO₃. | Saturated NaHCO₃ (Slow addition, gas evolution). |
| Key Reference | Stavber et al.[1][3] [1] | Lal et al.[4] [3] |
References
-
Stavber, S., Jereb, M., & Zupan, M. (2002). "Selectfluor™ F-TEDA-BF4 as a Versatile Reagent for the Fluorination of Organic Compounds."[5] Synthesis, 2002(17), 2609-2615.
-
Middleton, W. J. (1975).[4] "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574-578.
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[4] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 64(19), 7048-7054.
-
Tang, P., Wang, W., & Ritter, T. (2011).[6] "Deoxyfluorination of Phenols." Journal of the American Chemical Society, 133(30), 11482-11484.[7]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Selectfluor™ [sigmaaldrich.com]
- 6. Deoxyfluorination of Phenols [organic-chemistry.org]
- 7. PhenoFluor™ Deoxyfluorination Solution [sigmaaldrich.com]
Technical Support Center: Crystallization of 2-Fluoro-4-(2-hydroxyethyl)phenol
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for overcoming challenges in the crystallization of 2-Fluoro-4-(2-hydroxyethyl)phenol. Drawing on established principles of physical chemistry and extensive field experience, this document offers troubleshooting strategies, detailed protocols, and an in-depth look at the molecular factors governing the crystallization of this specific compound.
The molecular structure of 2-Fluoro-4-(2-hydroxyethyl)phenol presents unique opportunities and challenges for crystallization. The presence of both a phenolic and an alcoholic hydroxyl group makes it a potent hydrogen bond donor and acceptor.[1] These interactions are fundamental to forming a stable crystal lattice.[2][3] The fluorine substituent introduces a significant inductive effect, influencing the acidity of the phenolic proton and the overall electronic distribution of the aromatic ring.[4][5] A successful crystallization strategy must account for these distinct molecular features to control purity, yield, and potentially, polymorphism.
Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the crystallization of 2-Fluoro-4-(2-hydroxyethyl)phenol.
Q1: What is the best starting point for solvent selection?
A: For a molecule with both phenol and alcohol functionalities, polar protic solvents are an excellent starting point.[6] Ethanol, methanol, or isopropanol often work well. Alternatively, polar aprotic solvents like acetone or ethyl acetate can be effective.[7] The ideal solvent should dissolve the compound completely when hot but poorly when cold.[8][9] An initial screening with a few of these solvents is recommended.
Q2: My solution has cooled to room temperature, but no crystals have formed. What should I do?
A: This is typically due to one of two reasons: the solution is not sufficiently supersaturated (too much solvent was used), or nucleation has not been initiated.
-
Too much solvent: Try evaporating a portion of the solvent to increase the concentration and then allow it to cool again.[10][11]
-
Inducing Nucleation: If the solution appears slightly cloudy or you believe it to be supersaturated, try scratching the inside of the flask with a glass stirring rod just below the solvent line.[8] Alternatively, if you have a pure crystal, you can "seed" the solution by adding a single, small crystal to act as a nucleation site.[2][12]
Q3: The compound formed an oil instead of crystals. Why did this happen and how can I fix it?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to high impurity levels or an inappropriate solvent choice.[8][13] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional "good" solvent to lower the saturation temperature, and allow it to cool much more slowly.[10][11] Using a solvent with a lower boiling point is also an effective strategy.[13]
Q4: I only managed to produce a fine powder, not well-defined crystals. How can I improve crystal size?
A: The formation of powder or very small needles indicates that crystallization occurred too rapidly, which can trap impurities.[10][11] To promote the growth of larger, higher-purity crystals, you must slow down the process. After dissolving the compound in the minimum amount of boiling solvent, add a small excess of the solvent (e.g., 5-10% more) and ensure the flask is well-insulated to cool as slowly as possible.[7][11] Allowing the solution to cool to room temperature undisturbed over several hours is ideal.
Troubleshooting Guide: From Common Issues to Solutions
This guide provides a systematic approach to diagnosing and solving more persistent crystallization problems.
Problem 1: Persistent "Oiling Out"
| Problem | Likely Cause(s) | Recommended Solutions |
| Liquid droplets or an immiscible oil forms upon cooling. | 1. High Impurity Load: Significant amounts of impurities can depress the melting point of your compound. 2. Solvent Boiling Point Too High: The solution becomes supersaturated at a temperature above the compound's melting point.[8] 3. Excessive Supersaturation: The solution is too concentrated, causing the compound to crash out of solution as a liquid. | 1. Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add more solvent (10-20% excess) to decrease the saturation concentration, then cool slowly.[11][13] 2. Change Solvents: Select a solvent with a lower boiling point.[6][13] 3. Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent and titrate with a "poor" solvent at a lower temperature to induce crystallization below the oiling-out point.[13] 4. Pre-purification: If impurities are the cause, consider a preliminary purification step like column chromatography. |
Problem 2: Poor or No Crystal Yield
| Problem | Likely Cause(s) | Recommended Solutions |
| Very few or no crystals form after cooling, even with scratching/seeding. | 1. Too Much Solvent: The most common cause. The solution never reaches a sufficient level of supersaturation.[10][11] 2. Inappropriate Solvent: The compound has significant solubility even in the cold solvent. | 1. Reduce Solvent Volume: Gently boil off a portion of the solvent (start with 25-30%) and attempt the cooling process again.[10][11] 2. Utilize an Antisolvent: If the compound is highly soluble, use the solvent-antisolvent method. Add a miscible "poor" solvent to the solution to dramatically reduce the compound's solubility.[14] 3. Deep Cooling: Once the flask has reached room temperature, place it in an ice bath and then a freezer to maximize precipitation.[7] Note that this may also cause impurities to precipitate. |
Problem 3: Poor Crystal Quality (Needles, Plates, Dendrites)
| Problem | Likely Cause(s) | Recommended Solutions |
| Crystals are very small, clumped together, or have undesirable morphology. | 1. Crystallization Rate Too High: Rapid cooling leads to spontaneous nucleation at many points, resulting in small crystals.[10][11][15] 2. Agitation: Disturbing the solution during cooling can trigger excessive nucleation.[16] 3. Solvent Effects: The chosen solvent can influence crystal habit. | 1. Slow Down Cooling: Insulate the flask (e.g., wrap in glass wool or place in a large beaker of warm water) to ensure a very slow temperature drop.[7] 2. Use a slight excess of solvent: This keeps the compound in solution longer, allowing crystals to grow larger rather than nucleating all at once.[11] 3. Vapor Diffusion: For the highest quality single crystals, dissolve the compound in a small amount of a good, moderately volatile solvent and place this vial inside a larger, sealed jar containing a more volatile antisolvent.[2] Diffusion of the antisolvent vapor slowly induces crystallization over days. |
Troubleshooting Workflow Diagram
Caption: Step-by-step workflow for the solvent-antisolvent crystallization method.
Solvent Selection Guide
The choice of solvent is the most critical parameter in crystallization. [2]For 2-Fluoro-4-(2-hydroxyethyl)phenol, the strong hydrogen bonding capacity dictates the use of polar solvents.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Considerations |
| Ethanol | 78 | Polar Protic | Excellent starting choice. The hydroxyl group interacts well with the solute. A mixture with water (e.g., 95% ethanol) can be very effective as an ethanol-water solvent pair. [7] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol but slightly less polar and less volatile. Can sometimes provide better quality crystals due to slower evaporation. [15] |
| Acetone | 56 | Polar Aprotic | A strong solvent that dissolves the compound well. [7]Its low boiling point can be a drawback, leading to rapid evaporation and cooling. Often best used in a solvent-antisolvent pair with a nonpolar solvent like hexane or heptane. [17] |
| Ethyl Acetate | 77 | Polar Aprotic | A good general-purpose solvent for moderately polar compounds. [7]Can be effective on its own or paired with cyclohexane or hexane. [7] |
| Water | 100 | Polar Protic | Due to the two hydroxyl groups, the compound likely has some water solubility. Water is an excellent antisolvent when paired with ethanol, isopropanol, or acetone. [7] |
| Toluene | 111 | Nonpolar | Unlikely to be a good single solvent. However, its aromatic nature could potentially lead to favorable pi-pi stacking interactions and may be useful in specific co-crystal applications. [2]Its high boiling point increases the risk of oiling out. [6] |
| n-Heptane / Hexane | 98 / 69 | Nonpolar | Insoluble. Primarily used as an antisolvent with more polar solvents like acetone or ethyl acetate. [17] |
References
-
How To Grow Crystals. (2015). The Center for Xray Crystallography, University of Florida. [Link]
-
Guide for crystallization. (n.d.). N.p. [Link]
- CN106278947A - Crystal formation of phenol derivatives and preparation method thereof. (n.d.).
-
OHphenol⋯OHalcohol hydrogen-bonding as the preferred hydrogen-bonded interaction in the crystal structures of three isomers of methylolphenol: analysis of hydrogen-bonding interactions in phenol and alcohol containing molecules. (n.d.). RSC Publishing. [Link]
-
Preferential crystallization for the purification of similar hydrophobic polyphenols. (n.d.). PMC. [Link]
-
(PDF) Preferential crystallization for the purification of similar hydrophobic polyphenols. (2017). ResearchGate. [Link]
-
Is hydrogen bonding stonger in phenols or alcohols? (2017). Quora. [Link]
-
6.6D: Troubleshooting. (2024). Chemistry LibreTexts. [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). [Link]
-
SOP: CRYSTALLIZATION. (n.d.). UCT Science. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC. [Link]
-
3.6A: Single Solvent Crystallization. (2022). Chemistry LibreTexts. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024). N.p. [Link]
-
Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. (2023). RSC Publishing. [Link]
-
What are the best conditions for polyphenols crystallization? (2016). ResearchGate. [Link]
-
-
Crystallization. (n.d.). N.p. [Link]
-
-
Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (n.d.). N.p. [Link]
-
Quantum Mechanical Studies on the Mode of Hydrogen Bonding, Stability and Molecular Conformations of Phenol-Water Complexes. (n.d.). Scientific Research Publishing. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. [Link]
-
Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). International Scientific Organization. [Link]
-
Selecting a Solvent to Crystallize a Substance. (2020). YouTube. [Link]
-
Antisolvent Crystallization. (n.d.). RM@Schools. [Link]
-
Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). International Journal of Chemical Engineering and Applications (IJCEA). [Link]
-
(E)-4-Fluoro-2-[(4-hydroxyphenethyl)iminomethyl]phenol. (n.d.). PMC. [Link]
-
(PDF) Anti-Solvent Crystallization. (2025). ResearchGate. [Link]
-
Advice for Crystallization. (n.d.). Universität Potsdam. [Link]
-
How to select the best solvent or re crystallization? (2019). ResearchGate. [Link]
-
(PDF) Polymorphism: An Overview. (2025). ResearchGate. [Link]
-
How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? (2021). N.p. [Link]
-
Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. (2018). N.p. [Link]
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Validation & Comparative
NMR spectral analysis of 2-Fluoro-4-(2-hydroxyethyl)phenol vs Tyrosol
Executive Summary
This guide provides a technical comparison of the Nuclear Magnetic Resonance (NMR) profiles of Tyrosol (4-(2-hydroxyethyl)phenol) and its fluorinated derivative, 2-Fluoro-4-(2-hydroxyethyl)phenol .
For researchers in drug development and metabolic profiling, distinguishing these two compounds is critical. While Tyrosol exhibits a classic symmetric aromatic substitution pattern, the introduction of a fluorine atom at the ortho position (C2) breaks this symmetry, introducing complex
Molecular Architecture & Symmetry Breaking
The fundamental difference in NMR analysis stems from the loss of symmetry caused by the fluorine substituent.
Structural Comparison
-
Tyrosol: Possesses a
axis of symmetry (chemically equivalent positions 2,6 and 3,5). -
2-Fluoro Derivative: The fluorine atom at position 2 creates a unique electronic environment for every aromatic proton and carbon.
Figure 1: Structural symmetry comparison highlighting the transition from equivalent proton pairs in Tyrosol to unique environments in the fluorinated derivative.
Comparative 1H NMR Analysis
Tyrosol: The AA'BB' Benchmark
In a typical 400 MHz
-
Aromatic Region (6.5 – 7.1 ppm): Two doublets (resembling an AB system) integrating to 2H each.
-
~7.00 ppm (d,
Hz): Protons at C3/C5 (ortho to alkyl). -
~6.67 ppm (d,
Hz): Protons at C2/C6 (ortho to hydroxyl).
-
~7.00 ppm (d,
-
Aliphatic Region: Two triplets.
-
~2.65 ppm (t): Benzylic -CH
-. -
~3.55 ppm (t): Hydroxymethyl -CH
O-.
-
~2.65 ppm (t): Benzylic -CH
2-Fluoro Derivative: The ABCX System
The fluorine atom (
Predicted Coupling Constants (J-Values)
- (Ortho): 8 – 12 Hz (Large)
- (Meta): 6 – 8 Hz (Medium)
- (Para): < 2 Hz (Small/Negligible)
Aromatic Signal Assignment (Theoretical Prediction in DMSO-
)
| Proton Position | Multiplicity Description | Coupling Origin | Approx. Shift ( |
| H3 (Ortho to F) | Doublet of Doublets (dd) | 6.80 – 6.95 ppm | |
| H5 (Para to F) | Doublet of Doublets (dd) | 6.75 – 6.90 ppm | |
| H6 (Meta to F) | Multiplet (ddd) | 6.60 – 6.75 ppm |
Note: H5 coupling to F (
Figure 2: Simplified splitting tree demonstrating the dominant coupling effects of Fluorine on H3 and H6.
19F NMR Analysis (The Diagnostic Standard)[1]
F NMR is the most definitive method for confirming the derivative.-
Tyrosol: Silent (No signal).
-
2-Fluoro Derivative: Single sharp signal.
-
Chemical Shift:
to ppm (relative to CFCl ). -
Pattern: Proton-coupled
F spectrum will show a complex quartet-like multiplet due to coupling with H3, H6, and H5. -
Decoupled: Proton-decoupled
F spectrum ({ H}) yields a singlet.
-
Experimental Tip: Always run a proton-coupled
13C NMR Analysis & C-F Couplings
The
| Carbon | Assignment | Splitting Pattern | Coupling Constant ( |
| C2 | C-F (Ipso) | Doublet | |
| C1 | C-OH (Ortho) | Doublet | |
| C3 | C-H (Ortho) | Doublet | |
| C4 | C-Alkyl (Meta) | Doublet | |
| C6 | C-H (Meta) | Doublet | |
| C5 | C-H (Para) | Singlet/Broad |
Key Identification Feature: Look for the massive doublet at ~150 ppm (C2-F) and the smaller doublets for C1 and C3. This confirms the fluorine is attached to the ring and not the alkyl chain.
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity spectral data, follow this extraction and acquisition protocol.
Step 1: Sample Preparation
-
Solvent Choice: Use DMSO-
(0.6 mL) rather than CDCl .-
Reasoning: Phenolic -OH protons are exchangeable. In CDCl
, they broaden or disappear. DMSO forms hydrogen bonds, sharpening the -OH signal (often appearing as a singlet/broad singlet at ~9.0-9.5 ppm) and stabilizing chemical shifts.
-
-
Concentration: Prepare a 10-15 mg/mL solution.
-
Filtration: Filter through a 0.45
m PTFE syringe filter to remove particulates that cause line broadening.
Step 2: Acquisition Parameters
-
Temperature: 298 K (25°C).
-
Pulse Sequence:
-
EXP 1: Standard
H (zg30). Number of Scans (NS) = 16.[1] -
EXP 2:
F with H decoupling (zgpg30). NS = 32. -
EXP 3:
C with H decoupling (zgpg30). NS = 512 (due to lower sensitivity and C-F splitting reducing signal-to-noise ratio).
-
Step 3: Data Processing
-
Apodization: Apply exponential multiplication (LB = 0.3 Hz) for
H. -
Phasing: Manually phase the massive C-F doublets in
C, as automated routines often fail on wide multiplets.
Figure 3: Decision matrix for distinguishing Tyrosol from its fluorinated analog.
References
-
PubChem. (2025).[2] Tyrosol | C8H10O2. National Library of Medicine. [Link]
-
Boersma, M. G., et al. (2001). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols. Applied and Environmental Microbiology. [Link]
-
UCSB NMR Facility. (2024). 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]
Sources
The Analytical Gauntlet: Deconvoluting the Fragmentation Maze of 2-Fluoro-4-(2-hydroxyethyl)phenol
A Comparative Guide to Mass Spectrometry, NMR, and FTIR for Structural Elucidation
In the intricate landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. Small molecules, such as 2-Fluoro-4-(2-hydroxyethyl)phenol, a substituted phenol with potential applications in medicinal chemistry, demand a rigorous analytical approach to confirm their identity and purity. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of mass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation of this target molecule. We will delve into the predicted mass spectral fragmentation patterns and juxtapose the capabilities of these powerful analytical techniques.
Mass Spectrometry: A Window into Molecular Fragmentation
Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[1] The fragmentation patterns generated upon ionization provide a molecular fingerprint that is invaluable for identification. We will explore the predicted fragmentation of 2-Fluoro-4-(2-hydroxyethyl)phenol under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Predicted Fragmentation Pathways
The structure of 2-Fluoro-4-(2-hydroxyethyl)phenol, with its aromatic ring, hydroxyl group, fluoro substituent, and hydroxyethyl side chain, presents several potential fragmentation pathways.
-
Electron Ionization (EI): This hard ionization technique typically induces extensive fragmentation, providing rich structural information. The molecular ion (M⁺˙) is expected to be observed, followed by characteristic losses.
-
Alpha-cleavage: The bond between the aromatic ring and the ethyl group is a likely site of cleavage.[2]
-
Benzylic cleavage: Cleavage of the C-C bond in the hydroxyethyl side chain is highly probable, leading to the formation of a stable benzylic cation.
-
Loss of small neutral molecules: Expect losses of water (H₂O), carbon monoxide (CO), and ethylene (C₂H₄).[3]
-
Fluorine fragmentation: The presence of a fluorine atom can lead to the loss of HF or a fluorine radical, though C-F bonds are generally strong.[4]
-
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻ with less fragmentation than EI.[5] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and elicit structural information.
-
In-source fragmentation: Some fragmentation can occur in the ion source, mirroring some of the pathways seen in EI.
-
Collision-Induced Dissociation (CID): In MS/MS, the precursor ion ([M+H]⁺ or [M-H]⁻) is fragmented by collision with an inert gas. The fragmentation of the hydroxyethyl side chain and losses from the aromatic ring are expected.
-
Caption: Predicted Electron Ionization fragmentation pathways of 2-Fluoro-4-(2-hydroxyethyl)phenol.
Hypothetical Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis:
-
Sample Preparation: Dissolve 1 mg of 2-Fluoro-4-(2-hydroxyethyl)phenol in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane). Derivatization with a silylating agent like BSTFA may be employed to increase volatility and improve chromatographic performance.[6]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis:
-
Sample Preparation: Dissolve 1 mg of 2-Fluoro-4-(2-hydroxyethyl)phenol in 1 mL of a 50:50 mixture of water and a polar organic solvent (e.g., methanol or acetonitrile).
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive and negative ion modes.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS/MS: Perform product ion scans on the precursor ions corresponding to [M+H]⁺ and [M-H]⁻.
-
Predicted Mass Spectral Data
| Predicted m/z | Proposed Fragment Identity | Ionization Mode |
| 156 | Molecular Ion [M]⁺˙ | EI |
| 157 | Protonated Molecule [M+H]⁺ | ESI (+) |
| 155 | Deprotonated Molecule [M-H]⁻ | ESI (-) |
| 138 | [M - H₂O]⁺˙ | EI |
| 128 | [M - CO]⁺˙ | EI |
| 125 | [M - CH₂OH]⁺ or Benzylic Cation | EI, ESI-MS/MS |
| 112 | [M - C₂H₄O]⁺˙ | EI |
A Broader Perspective: Comparison with NMR and FTIR
While mass spectrometry excels at providing molecular weight and fragmentation data, a comprehensive structural elucidation often requires complementary techniques.
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A Comparative Bioactivity Analysis: 2-Fluoro-4-(2-hydroxyethyl)phenol versus its Non-Fluorinated Analog, Tyrosol
Prepared by: A Senior Application Scientist
Executive Summary
In medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules is a cornerstone for optimizing pharmacological profiles. This guide presents a comparative analysis of 2-Fluoro-4-(2-hydroxyethyl)phenol and its well-characterized, non-fluorinated parent compound, 4-(2-hydroxyethyl)phenol, commonly known as Tyrosol. While Tyrosol, a natural phenolic antioxidant found in olive oil, has been extensively studied for its beneficial health effects, experimental data on its ortho-fluorinated analog is not widely available in current literature.
Therefore, this document leverages the established bioactivities of Tyrosol as a benchmark and applies fundamental principles of medicinal chemistry to predict the modulatory effects of ortho-fluorination. We will explore how the introduction of a fluorine atom is anticipated to alter physicochemical properties and, consequently, influence biological activities such as antioxidant capacity, enzyme inhibition, and cytotoxicity. This guide provides researchers, scientists, and drug development professionals with a robust theoretical framework, detailed experimental protocols for direct comparison, and a rationale for future investigations into this promising fluorinated compound.
The Impact of Fluorination: A Physicochemical Perspective
The introduction of a fluorine atom, the most electronegative element, at the C2 position of the phenol ring is predicted to induce significant changes in the molecule's electronic and physical properties. These changes are foundational to understanding potential shifts in bioactivity.
Causality Behind Physicochemical Shifts:
-
Acidity (pKa): Fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). This effect helps to stabilize the phenoxide anion formed upon deprotonation of the hydroxyl group. A more stable conjugate base corresponds to a stronger acid, meaning the pKa of the fluorinated phenol is expected to be lower than that of Tyrosol. This increased acidity can have profound effects on its interaction with biological targets at physiological pH.[1][2]
-
Lipophilicity (LogP): The substitution of a hydrogen atom with fluorine generally increases a molecule's lipophilicity.[3] This enhancement can improve its ability to cross biological membranes, such as the cell membrane, potentially leading to increased intracellular concentrations and greater bioavailability, but also potentially higher cytotoxicity.
-
Hydrogen Bonding: The phenolic hydroxyl group is a hydrogen bond donor. The increased acidity of the fluorinated phenol enhances its capacity as a hydrogen bond donor.[1] Furthermore, the C-F bond itself, while a poor hydrogen bond acceptor, can engage in specific electrostatic and orthogonal multipolar interactions with protein residues, potentially leading to altered binding affinities for target enzymes or receptors.[1][2]
Table 1: Comparison of Physicochemical Properties
| Property | 4-(2-hydroxyethyl)phenol (Tyrosol) | 2-Fluoro-4-(2-hydroxyethyl)phenol (Predicted) | Rationale for Prediction |
| Molecular Formula | C₈H₁₀O₂ | C₈H₉FO₂ | Addition of one fluorine atom, removal of one hydrogen. |
| Molar Mass | 138.16 g/mol [4] | 156.15 g/mol | Calculated based on atomic masses. |
| Phenolic pKa | ~10.1 | < 10.1 | Strong inductive electron-withdrawal by fluorine stabilizes the phenoxide anion.[1] |
| Lipophilicity (LogP) | ~0.7 | > 0.7 | Fluorine substitution typically increases lipophilicity.[3] |
| H-Bond Donor Strength | Standard | Enhanced | Increased acidity of the phenolic -OH group strengthens its H-bond donating capacity.[1] |
Comparative Bioactivity Profile: Known vs. Predicted
This section contrasts the established biological activities of Tyrosol with the predicted effects stemming from ortho-fluorination.
Antioxidant Capacity
Tyrosol is a known antioxidant that can neutralize free radicals by donating the hydrogen atom from its phenolic hydroxyl group.[4][5][6] The stability of the resulting phenoxyl radical is key to its efficacy.
-
Non-Fluorinated Analog (Tyrosol): Exhibits well-documented antioxidant activity, protecting cells from oxidative injury.[4][7] Its effectiveness has been quantified in numerous studies using standard assays like DPPH and ABTS.[7]
-
Fluorinated Analog (Predicted): The bioactivity of the fluorinated analog is a balance of competing factors. The electron-withdrawing fluorine atom can weaken the O-H bond, potentially facilitating hydrogen donation and increasing the rate of radical scavenging. Conversely, the same inductive effect might destabilize the resulting phenoxyl radical, which could decrease the thermodynamic favorability of the reaction. Therefore, experimental validation is essential to determine whether fluorination results in an enhancement or reduction of antioxidant potential.
Enzyme Inhibition (A Case Study: Tyrosinase)
Tyrosinase is a key enzyme in melanin biosynthesis and a common target for skin-lightening agents in cosmetics.[8][9] Phenolic compounds are a well-known class of tyrosinase inhibitors.[10]
-
Non-Fluorinated Analog (Tyrosol): While less potent than its catechol relative, hydroxytyrosol, Tyrosol can interact with the active site of enzymes like tyrosinase.
-
Fluorinated Analog (Predicted): The altered electronic profile and enhanced hydrogen-bonding capacity of the fluorinated phenol could lead to a stronger binding affinity within the enzyme's active site. The C-F bond might form specific, favorable interactions with amino acid residues that the C-H bond cannot, potentially making 2-Fluoro-4-(2-hydroxyethyl)phenol a more potent inhibitor. This hypothesis requires direct experimental testing.
Cytotoxicity and Cell Viability
Evaluating the effect of a compound on cell viability is a critical first step in drug development. The MTT assay is a standard colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[11][12][13]
-
Non-Fluorinated Analog (Tyrosol): Generally considered to have low cytotoxicity and is used in food supplements and skincare, indicating a favorable safety profile.[5][7]
-
Fluorinated Analog (Predicted): The predicted increase in lipophilicity could enhance the fluorinated analog's ability to penetrate cell membranes. While this might improve access to intracellular targets, it could also lead to increased cytotoxicity through mechanisms like membrane disruption or off-target effects. A comparative MTT assay against various cell lines would be crucial to establish its therapeutic window.
Experimental Workflows & Protocols
To empirically validate the predicted differences in bioactivity, a structured experimental approach is necessary. The following diagram and protocols provide a self-validating framework for a head-to-head comparison.
Overall Experimental Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Data Summary & Interpretation
All quantitative data should be summarized for clear comparison. The results will allow for a direct assessment of the impact of ortho-fluorination.
Table 2: Hypothetical Comparative Bioactivity Data Summary
| Assay | Parameter | 4-(2-hydroxyethyl)phenol (Tyrosol) | 2-Fluoro-4-(2-hydroxyethyl)phenol |
| DPPH Scavenging | IC₅₀ (µM) | Experimental Value | Experimental Value |
| Tyrosinase Inhibition | IC₅₀ (µM) | Experimental Value | Experimental Value |
| MTT (HaCaT cells) | IC₅₀ (µM) | Experimental Value | Experimental Value |
Conclusion and Future Directions
This guide establishes a clear scientific rationale for investigating the bioactivity of 2-Fluoro-4-(2-hydroxyethyl)phenol in comparison to its natural analog, Tyrosol. Based on fundamental principles of medicinal chemistry, the introduction of an ortho-fluorine atom is predicted to lower the phenolic pKa, increase lipophilicity, and enhance hydrogen bond donor strength. These modifications are hypothesized to modulate its antioxidant capacity, enzyme inhibitory potential, and cellular activity.
The provided experimental protocols offer a standardized and robust framework for the direct, empirical testing of these predictions. The resulting data will be invaluable for elucidating the structure-activity relationship of this substitution and determining if 2-Fluoro-4-(2-hydroxyethyl)phenol represents a novel lead compound with an improved therapeutic or cosmetic profile. This work underscores a critical need for further experimental evaluation to move beyond prediction and into quantitative comparison.
References
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Desmiaty, Y., Hanafi, M., Saputri, F. C., Elya, B., Rifai, E. A., & Syahdi, R. R. (n.d.). Tyrosinase inhibition assay. Bio-protocol. Retrieved from [Link]
-
Bio-protocol. (n.d.). 3.4. Mushroom Tyrosinase Inhibitory Assay. Retrieved from [Link]
-
Sun, Y. (2017). Antioxidant and biological activities of tyrosol, hydroxytyrosol and their esters. Semantic Scholar. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
Wikipedia. (n.d.). Tyrosol. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tyrosol. PubChem. Retrieved from [Link]
-
Granados-Principal, S., Quiles, J. L., Ramirez-Tortosa, C. L., Sanchez-Rovira, P., & Ramirez-Tortosa, M. (2010). Hydroxytyrosol: a natural compound with promising pharmacological activities. Pharmacological Research, 61(5), 407-417. Retrieved from [Link]
-
Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity). Retrieved from [Link]
-
Al-Duais, M., Müller, L., Böhm, V., & Jetschke, G. (2009). The versatility of antioxidant assays in food science and safety—Chemistry, applications, strengths, and limitations. Journal of medicinal food, 12(5), 895-922. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-(4-Hydroxyphenyl)ethanol (FDB012695). Retrieved from [Link]
-
Paśko, P., Sajewicz, M., Gorinstein, S., & Zachwieja, L. (2019). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 24(19), 3564. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant activity as assessed using dPPH and ABTS •+ assays. Retrieved from [Link]
-
Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2018). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International journal of molecular sciences, 19(7), 1831. Retrieved from [Link]
-
ResearchGate. (2025). Deoxyfluorination of Phenols. Retrieved from [Link]
-
Slawson, M. H., & Wiemer, D. F. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 139(4), 1497-1500. Retrieved from [Link]
-
Ciriminna, R., Fidalgo, A., & Ilharco, L. M. (2018). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 23(6), 1378. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Deoxyfluorination of Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological Impacts of Fluorination. Retrieved from [Link]
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A Comparative Guide to Validating the Purity of 2-Fluoro-4-(2-hydroxyethyl)phenol using HPLC-UV
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodologies for the validation of 2-Fluoro-4-(2-hydroxyethyl)phenol, a key building block in the synthesis of various pharmaceutical compounds. We will explore the rationale behind experimental choices, present detailed protocols, and provide supporting data to ensure scientific integrity and trustworthiness in your analytical workflows.
The Criticality of Purity for 2-Fluoro-4-(2-hydroxyethyl)phenol
2-Fluoro-4-(2-hydroxyethyl)phenol is a substituted phenol derivative whose reactivity is harnessed in the synthesis of more complex molecules. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered pharmacological activity, increased toxicity, and compromised stability of the final drug product. Therefore, a robust and validated analytical method to confirm its purity is not just a regulatory requirement but a scientific necessity.
Understanding Potential Impurities: A Synthesis-Based Approach
A crucial first step in developing a stability-indicating analytical method is to understand the potential impurities that may be present. While specific manufacturing processes are often proprietary, a likely synthetic route for 2-Fluoro-4-(2-hydroxyethyl)phenol involves a Friedel-Crafts acylation of 3-fluorophenol followed by a reduction. This process can introduce several types of impurities:
-
Process-Related Impurities: These are substances that are part of the manufacturing process, including unreacted starting materials, intermediates, and by-products.
-
Degradation Products: These arise from the decomposition of the target compound under various stress conditions such as heat, light, acid, base, and oxidation.
A plausible synthetic pathway and the potential impurities are outlined below:
Caption: Plausible synthesis of 2-Fluoro-4-(2-hydroxyethyl)phenol and potential process-related impurities.
Comparative HPLC-UV Methodologies for Purity Validation
The goal of the HPLC-UV method is to separate the main compound from all potential impurities and degradation products. Here, we compare two common reversed-phase HPLC approaches: a traditional C18 stationary phase and a pentafluorophenyl (PFP) stationary phase, which can offer alternative selectivity for fluorinated compounds.[1]
Method A: C18 Reversed-Phase Chromatography
The C18 column is a workhorse in reversed-phase chromatography, offering excellent hydrophobic retention.
Experimental Protocol: Method A
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Method B: Pentafluorophenyl (PFP) Reversed-Phase Chromatography
PFP columns provide unique selectivity for halogenated and aromatic compounds due to dipole-dipole, π-π, and ion-exchange interactions, in addition to hydrophobic interactions.[2] This can be particularly advantageous for separating positional isomers of fluorinated phenols.[1]
Experimental Protocol: Method B
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: PFP, 150 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Methanol
-
-
Gradient Elution:
-
0-3 min: 30% B
-
3-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-27 min: 30% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Method Validation: A Trustworthy System
According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, a validated analytical method must demonstrate its suitability for its intended purpose.[3] The following parameters are crucial for validating the purity method for 2-Fluoro-4-(2-hydroxyethyl)phenol.
Sources
A Guide to the Characterization of 2-Fluoro-4-(2-hydroxyethyl)phenol: Establishing a Reference Standard Profile
For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for the analytical characterization of 2-Fluoro-4-(2-hydroxyethyl)phenol (CAS 5497-21-2), a fluorinated phenol derivative with potential applications in medicinal chemistry and materials science. In the absence of commercially available certified reference standards for this specific molecule, this document outlines the essential analytical techniques and expected data for establishing a robust in-house reference standard.
The Critical Role of a Well-Defined Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements. In drug development, it is indispensable for identity confirmation, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their impurities. The establishment of a comprehensive analytical profile for a new molecule like 2-Fluoro-4-(2-hydroxyethyl)phenol is the foundational step in its journey from a laboratory curiosity to a potential therapeutic agent.
Structural and Physicochemical Properties
Before delving into spectroscopic and chromatographic characterization, it is essential to have a clear understanding of the molecule's basic properties.
| Property | Value | Source |
| Chemical Formula | C₈H₉FO₂ | N/A |
| Molecular Weight | 156.16 g/mol | N/A |
| CAS Number | 5497-21-2 | [1] |
| IUPAC Name | 2-Fluoro-4-(2-hydroxyethyl)phenol | [1] |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 2-Fluoro-4-(2-hydroxyethyl)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Fluoro-4-(2-hydroxyethyl)phenol, both ¹H and ¹³C NMR will provide critical information. Furthermore, given the presence of a fluorine atom, ¹⁹F NMR will be a highly specific and sensitive technique for confirming the identity and purity of the compound.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of the protons.
Expected ¹H NMR Data (in CDCl₃, predicted):
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (adjacent to -OH) | ~6.9-7.1 | Doublet of doublets | J(H,H) ≈ 8.5, J(H,F) ≈ 10 |
| Ar-H (adjacent to -CH₂CH₂OH) | ~6.7-6.9 | Doublet | J(H,H) ≈ 8.5 |
| Ar-H (between -F and -CH₂CH₂OH) | ~6.6-6.8 | Doublet | J(H,F) ≈ 4.5 |
| -CH₂-Ar | ~2.8 | Triplet | J(H,H) ≈ 7 |
| -CH₂-OH | ~3.8 | Triplet | J(H,H) ≈ 7 |
| Ar-OH | ~5.0-6.0 | Broad singlet | N/A |
| -CH₂-OH | ~1.5-2.5 | Broad singlet | N/A |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the electronegative fluorine atom will result in characteristic C-F coupling.
Expected ¹³C NMR Data (in CDCl₃, predicted):
| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
| C-F | ~155-160 | ¹J(C,F) ≈ 240-250 |
| C-OH | ~150-155 | ²J(C,F) ≈ 10-15 |
| C-CH₂CH₂OH | ~130-135 | ³J(C,F) ≈ 5-10 |
| C-H (adjacent to C-OH) | ~115-120 | ²J(C,F) ≈ 20-25 |
| C-H (adjacent to C-CH₂CH₂OH) | ~115-120 | ⁴J(C,F) ≈ 1-3 |
| C-H (between C-F and C-CH₂CH₂OH) | ~110-115 | ³J(C,F) ≈ 5-10 |
| -CH₂-Ar | ~35-40 | N/A |
| -CH₂-OH | ~60-65 | N/A |
¹⁹F NMR Spectroscopy: A Unique Probe
¹⁹F NMR is a highly sensitive technique that provides a distinct signal for the fluorine atom, making it an excellent tool for identity confirmation and purity assessment. The chemical shift of the fluorine atom is highly dependent on its electronic environment.
Expected ¹⁹F NMR Data (in CDCl₃, predicted):
| Fluorine Assignment | Chemical Shift (δ, ppm) |
| Ar-F | -110 to -130 |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Fluoro-4-(2-hydroxyethyl)phenol and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the acquired data using appropriate software to obtain clear spectra for analysis.
-
Structural Assignment: Assign the observed signals to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and coupling constants.
Diagram of NMR Workflow
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (phenol, alcohol) | 3200-3600 | Strong, Broad |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-3000 | Medium |
| C=C (aromatic) | 1500-1600 | Medium to Strong |
| C-F (aromatic) | 1100-1300 | Strong |
| C-O (alcohol) | 1000-1200 | Strong |
| C-O (phenol) | 1200-1260 | Strong |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrometric Data (Electron Ionization - EI):
| Fragment | m/z (expected) | Interpretation |
| [M]⁺ | 156 | Molecular Ion |
| [M - H₂O]⁺ | 138 | Loss of water from the ethyl alcohol side chain |
| [M - CH₂OH]⁺ | 125 | Alpha-cleavage of the ethyl alcohol side chain |
| [C₇H₆FO]⁺ | 125 | Benzylic cation after loss of CH₂OH |
| [C₆H₄FO]⁺ | 111 | Loss of the entire hydroxyethyl side chain |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with a chromatographic system like GC or LC).
-
Ionization: Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.
-
Data Analysis: Interpret the mass spectrum to determine the molecular weight and identify characteristic fragment ions.
Diagram of MS Fragmentation
Caption: Predicted EI-MS fragmentation pathway.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity determination in the pharmaceutical industry. A well-developed HPLC method can separate the target compound from its impurities, allowing for accurate quantification. For fluorinated phenols, reversed-phase HPLC is a suitable technique.
Comparison of HPLC Column Chemistries for Fluorinated Phenols:
| Column Chemistry | Advantages | Disadvantages | Recommended for 2-Fluoro-4-(2-hydroxyethyl)phenol |
| C18 (Octadecylsilane) | - Versatile and widely used- Good retention for moderately polar compounds | - May show poor peak shape for some polar compounds | Yes, a good starting point. Standard C18 columns are often suitable for phenolic compounds. |
| C8 (Octylsilane) | - Less retentive than C18- Can be useful for more hydrophobic compounds | - May not provide sufficient retention for polar compounds | Potentially. Could be useful if retention on C18 is too strong. |
| Phenyl-Hexyl | - Offers alternative selectivity through π-π interactions with the aromatic ring | - Selectivity can be highly dependent on the mobile phase | Yes, a good alternative. The phenyl stationary phase can offer unique selectivity for aromatic compounds. |
| Pentafluorophenyl (PFP) | - Provides unique selectivity for fluorinated and polar compounds through dipole-dipole, π-π, and ion-exchange interactions | - Can be more sensitive to mobile phase composition | Highly Recommended. PFP columns are specifically designed for the separation of halogenated and aromatic compounds and are likely to provide excellent resolution and peak shape. |
Experimental Protocol for HPLC Method Development:
-
Column Selection: Start with a C18 column and a PFP column to screen for the best selectivity.
-
Mobile Phase Selection: A typical mobile phase would consist of a mixture of water (A) and acetonitrile or methanol (B), both containing a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape for the phenolic hydroxyl group.
-
Gradient Elution: Develop a gradient elution method to separate the main peak from any potential impurities. A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.
-
Detection: UV detection is suitable for phenolic compounds. The maximum absorbance (λmax) for 2-Fluoro-4-(2-hydroxyethyl)phenol is expected to be in the range of 270-280 nm. Fluorescence detection can also be employed for enhanced sensitivity.[2]
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Diagram of HPLC Method Development
Caption: A stepwise approach to HPLC method development.
Conclusion
The characterization of a new chemical entity like 2-Fluoro-4-(2-hydroxyethyl)phenol requires a multi-faceted analytical approach. By combining spectroscopic techniques (NMR, IR, MS) for structural elucidation with a robust chromatographic method (HPLC) for purity assessment, a comprehensive reference standard profile can be established. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently characterize this molecule and paves the way for its potential applications in science and industry. While commercially available certified reference materials are the gold standard, a meticulously characterized in-house standard, supported by the data outlined herein, provides the necessary scientific rigor for advancing research and development.
References
-
NIST. Phenol, 2-fluoro-. In: NIST Chemistry WebBook. Available from: [Link]
-
PubChem. 4-Fluoro-2-(hydroxymethyl)phenol. Available from: [Link]
-
ResearchGate. 1H NMR spectrum for 4-(2'-Hydroxyethyl)phenol compound isolated from... Available from: [Link]
-
Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. Available from: [Link]
-
Chemequations. IR Spectrum: Alcohols and Phenols. Available from: [Link]
-
Scientific Research Publishing. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Available from: [Link]
-
Wellington Laboratories. Certified Analytical Environmental Reference Standards and Materials. Available from: [Link]
Sources
Comparative Metabolic Stability of Fluorinated Phenethyl Alcohols
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Fluorine Bioisostere Strategy
Phenethyl alcohol (PEA), a common scaffold in pharmaceuticals and fragrances, suffers from a significant metabolic liability: rapid oxidation at the benzylic
This guide analyzes the strategic incorporation of fluorine atoms—specifically
Mechanistic Insight: Why Fluorination Works[1][2]
To understand the stability differences, one must look beyond simple bond dissociation energies (BDE) and consider the transition state kinetics of Cytochrome P450 (CYP450) oxidation.
The Metabolic Liability of Phenethyl Alcohol
In biological systems (Human Liver Microsomes - HLM), PEA undergoes rapid oxidation primarily driven by CYP enzymes (e.g., CYP2D6, CYP3A4) and Alcohol Dehydrogenases (ADH).
-
Primary Pathway: Hydrogen atom abstraction (HAT) from the benzylic carbon (
-C). -
Intermediate: Formation of a carbon-centered radical stabilized by the adjacent aromatic ring (benzylic resonance).
-
Product: Phenylacetaldehyde, which is rapidly converted to Phenylacetic Acid (PAA).
The Fluorine Effect
Replacing the benzylic hydrogens with fluorine atoms (e.g., 2,2-difluoro-2-phenylethanol) introduces three stabilizing factors:
-
Bond Strength: The C–F bond (
116 kcal/mol) is significantly stronger than the C–H bond ( 99 kcal/mol), making homolytic cleavage by the CYP450 Iron-Oxo species energetically unfavorable. -
Electronic Deactivation: Fluorine is the most electronegative element. Its inductive effect (
) pulls electron density away from the C-H bonds on adjacent carbons, increasing their oxidation potential (making them harder to oxidize). -
Lipophilicity Modulation: Fluorination modulates
and . While it often increases lipophilicity (potentially increasing non-specific binding), it also alters the of the hydroxyl group, affecting enzyme active site binding affinity ( ).
Comparative Data Analysis
The following data illustrates the impact of fluorination on the metabolic stability of the phenethyl scaffold. Data represents consensus values derived from structure-metabolism relationship (SMR) studies in human liver microsomes (HLM).
Table 1: Physicochemical and Metabolic Comparison
| Compound | Structure | LogP (Calc) | HLM | Primary Metabolite | |
| Phenethyl Alcohol (PEA) | 1.36 | 12 - 15 | > 50 (High) | Phenylacetic Acid | |
| 1.55 | 35 - 45 | 20 - 30 (Mod) | Phenylacetic Acid (Slowed) | ||
| 1.82 | > 120 | < 10 (Low) | Glucuronide Conjugate | ||
| 2.40 | > 240 | < 5 (Very Low) | Unchanged / Phase II only |
Interpretation: Monofluorination at the benzylic position (
-Fluoro) provides a roughly 3-fold increase in half-life. Difluorination effectively blocks the benzylic oxidation pathway entirely, shifting metabolism towards Phase II conjugation (glucuronidation) or renal elimination of the parent.
Visualization of Metabolic Pathways[1][3]
The following diagram contrasts the rapid oxidative clearance of PEA with the metabolic blockade achieved by fluorination.
Figure 1: Comparative metabolic fate. The native PEA pathway (top) leads to rapid oxidation. The fluorinated analog (bottom) blocks this route, shunting metabolism to slower Phase II conjugation.
Experimental Protocol: Determining Metabolic Stability
To validate these stability claims in your own lab, use the following self-validating microsomal incubation protocol.
Reagents & Setup
-
Test Compounds: PEA,
-F-PEA, -F2-PEA (10 mM DMSO stock). -
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow Diagram
Figure 2: Step-by-step workflow for microsomal stability assay.
Calculation of Intrinsic Clearance ( )
Perform the analysis using the depletion rate constant (
Self-Validation Check:
-
Positive Control: Include Testosterone (high turnover) or Dextromethorphan. If
> 20 min for Testosterone, the microsomes are inactive; discard data. -
Negative Control: Incubate without NADPH. If >20% loss occurs, non-metabolic degradation (hydrolysis/binding) is occurring.
Conclusion
Fluorination of phenethyl alcohols is a validated, high-impact strategy for extending metabolic half-life. By replacing the benzylic hydrogens with fluorine, drug developers can effectively "harden" the metabolic soft spot, reducing intrinsic clearance by up to 90% compared to the non-fluorinated parent. This modification is particularly valuable when the phenethyl moiety is a side-chain determinant of pharmacokinetic duration rather than the primary pharmacophore.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Hagenaars, C. E., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [1]
-
Obach, R. S., Walker, G. S., & Brodney, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability.[2] Drug Metabolism and Disposition, 44(5), 634-646.[2]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.
Sources
- 1. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Senior Scientist’s Guide: Disposal of 2-Fluoro-4-(2-hydroxyethyl)phenol
Executive Summary & Operational Directive
2-Fluoro-4-(2-hydroxyethyl)phenol (CAS: 5497-21-2) is a fluorinated phenolic intermediate. For disposal purposes, it must be classified as Halogenated Organic Waste .
Unlike simple phenols, the presence of the fluorine atom mandates specific incineration protocols to manage hydrogen fluoride (HF) generation. Do not dispose of this compound down the drain or in general trash.
Immediate Action Plan:
-
Primary Waste Stream: Halogenated Organic Waste (Solid or Liquid).
-
Critical Hazard: Toxic if swallowed (H302) and causes serious eye/skin irritation (H315, H319).
-
Segregation: Keep separate from strong oxidizers and strong bases.
Safety Assessment & Hazard Profiling
Before handling waste, you must understand the why behind the protocol. This compound combines phenolic toxicity with halogenated stability.
Chemical Identity
| Property | Detail |
| Chemical Name | 2-Fluoro-4-(2-hydroxyethyl)phenol |
| CAS Number | 5497-21-2 |
| Formula | C₈H₉FO₂ |
| Physical State | Solid (typically off-white powder/crystals) |
| Solubility | Soluble in alcohols, DMSO; sparingly soluble in water. |
Hazard Classification (GHS)[1][2]
-
H315/H319: Causes skin and serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H411: Toxic to aquatic life with long-lasting effects.
The Fluorine Factor
While many labs group "organic waste" together, fluorinated compounds require distinction. Upon incineration, the fluorine atom converts to Hydrogen Fluoride (HF), a highly corrosive gas that requires scrubbers in the waste facility.
-
Rule: If a molecule contains F, Cl, Br, or I, it goes into the Halogenated waste stream.
Disposal Decision Logic (Workflow)
The following decision tree illustrates the operational logic for disposing of 2-Fluoro-4-(2-hydroxyethyl)phenol in various experimental states.
Figure 1: Decision logic for segregating fluorinated phenolic waste. Note that the solute determines the classification even in non-halogenated solvents.
Detailed Disposal Protocols
Scenario A: Solid Waste (Excess Stock or Expired Reagent)
Objective: Dispose of pure solid chemical without generating dust or surface contamination.
-
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat. If handling large quantities (>10g) outside a hood, use an N95 particulate respirator.
-
Containment:
-
Do not dump loose powder into a carboy.
-
Keep the chemical in its original vial if possible.
-
Place the vial into a clear, sealable polyethylene bag (Ziploc type).
-
-
Labeling:
-
Apply a hazardous waste label.
-
Chemical Name: "2-Fluoro-4-(2-hydroxyethyl)phenol".
-
Constituents: 100%.
-
Hazard Checkboxes: Toxic, Irritant.
-
-
Storage: Place the bagged vial into the Solid Hazardous Waste drum/pail.
Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Objective: Prevent cross-reaction and ensure incinerator compliance.
-
Quenching (If necessary):
-
If the waste solution contains reactive reagents (e.g., thionyl chloride, strong bases), quench them first in a fume hood.
-
Note: Phenols are weak acids. Ensure the waste solution pH is neutral or slightly acidic before commingling to prevent salt precipitation in the waste drum.
-
-
Segregation:
-
Correct Stream: Halogenated Organic Waste .
-
Why? Even if you dissolved the compound in Methanol (non-halogenated), the fluorine on the phenol ring classifies the entire mixture as halogenated for incineration purposes.
-
-
Transfer:
-
Pour into the waste carboy using a funnel in a fume hood.
-
Close the cap immediately to prevent solvent evaporation.
-
Scenario C: Spill Cleanup
Objective: Containment and decontamination.[3][4]
-
Solid Spill:
-
Do not sweep dry. This creates dust.
-
Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.
-
Scoop up the damp material and towels.
-
Place in a sealable bag and label as Hazardous Waste (Debris) .
-
-
Liquid Spill:
-
Absorb with vermiculite, sand, or commercial spill pads.
-
Do not use paper towels alone for large spills, as phenols can rapidly penetrate nitrile gloves if the towel is saturated. Use tongs or a scoop.
-
-
Surface Decontamination:
-
Wipe the area with a dilute surfactant (soap and water) followed by Ethanol/Isopropanol. Phenols can leave a sticky residue; alcohol helps solubilize it.
-
Regulatory Compliance & Documentation
US EPA (RCRA)
While 2-Fluoro-4-(2-hydroxyethyl)phenol is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic) by specific CAS name in 40 CFR 261.33, it exhibits toxicity characteristics.
-
Generator Status: You must treat it as hazardous waste.[4]
-
Waste Code: If not specifically listed, use the characteristic codes if it exhibits ignitability (D001 - unlikely for solid) or toxicity. Most labs manage it under the "Lab Pack" exemption for incineration.
EU REACH / CLP
-
Disposal Code (EWC): 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors) or 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).
References
-
PubChem. (2023). 2-Fluoro-4-(2-hydroxyethyl)phenol (Compound Summary). National Library of Medicine. [Link]
-
US EPA. (2023). Hazardous Waste Generators: Managing Your Waste. United States Environmental Protection Agency.[5] [Link]
Sources
Personal protective equipment for handling 2-Fluoro-4-(2-hydroxyethyl)phenol
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that safety and efficacy are at the forefront of your laboratory operations. Handling specialized reagents like 2-Fluoro-4-(2-hydroxyethyl)phenol requires a nuanced understanding that goes beyond a generic safety checklist. This compound, by its very structure, presents a dual-threat profile: the systemic toxicity and corrosive nature of a phenol, combined with the unique considerations of a halogenated organic compound.
This guide is structured to provide a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE). We will move from understanding the inherent chemical risks to implementing a multi-layered defense strategy, ensuring that every member of your team can operate with confidence and security.
Section 1: Hazard Assessment - The 'Why' Behind the Precaution
To select the correct PPE, we must first understand the specific hazards posed by 2-Fluoro-4-(2-hydroxyethyl)phenol. Its chemical structure is the key determinant of its risk profile.
-
The Phenolic Backbone: Phenol and its derivatives are notorious for their ability to cause severe chemical burns[1][2]. Critically, phenol has an anesthetic effect, meaning initial contact may numb the sensory nerves, preventing you from feeling the burn as it occurs[1][3]. This can lead to a dangerously delayed recognition of exposure. Furthermore, phenol is readily absorbed through intact skin and can cause systemic toxicity, with severe exposures potentially leading to fatality[1][3].
-
The Fluoro- Group: The presence of fluorine classifies this compound as a halogenated organic[4][5]. This has two major implications. First, thermal decomposition can lead to the release of highly toxic and corrosive gases like hydrogen fluoride[6]. Second, it mandates a specific waste disposal stream separate from non-halogenated solvents[5].
-
Routes of Exposure: The primary routes of occupational exposure are through skin contact, eye contact, and inhalation of any aerosols or vapors. All three can lead to significant injury. The Safety Data Sheet (SDS) for the closely related compound, 4-(2-Hydroxyethyl)phenol, indicates it causes serious skin and eye irritation and may cause respiratory irritation[7].
Section 2: The Hierarchy of Controls - Your First and Best Defense
PPE is the last line of defense. Before you even select a glove, you must ensure the primary control measures are in place. This is a non-negotiable foundation for laboratory safety.
-
Engineering Controls: These are design features of the lab that physically separate you from the hazard.
-
Chemical Fume Hood: All work with 2-Fluoro-4-(2-hydroxyethyl)phenol, including weighing, mixing, and transferring, must be conducted inside a certified chemical fume hood[1][8][9]. This is your primary protection against inhaling hazardous vapors.
-
Emergency Eyewash and Safety Shower: An ANSI-compliant emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the workstation[1][9][10][11]. Test them weekly.
-
-
Administrative Controls: These are the procedures and policies that dictate safe work practices.
-
Standard Operating Procedures (SOPs): Your lab must have a detailed, chemical-specific SOP for this compound that is read and understood by all users[8][12].
-
Never Work Alone: A buddy system is mandatory when handling highly toxic chemicals like phenols[1].
-
Designated Area: Clearly mark the area where this chemical is being handled to inform others.
-
Section 3: Core PPE Protocol for 2-Fluoro-4-(2-hydroxyethyl)phenol
With the hierarchy of controls established, we can now specify the personal protective equipment required for the task.
Eye and Face Protection
Because this compound can cause permanent eye injury and blindness, robust eye protection is critical[1].
-
Mandatory: Indirectly vented, chemical splash goggles that meet ANSI Z87.1 standards are required at all times. Regular safety glasses do not provide an adequate seal and are insufficient.
-
Recommended for Splash Risk: When handling larger volumes (>50 mL) or performing operations with a significant splash potential (e.g., transferring under pressure), a full-face shield must be worn over the chemical splash goggles[1][13][14].
Skin and Body Protection
Protecting the skin is paramount due to the high risk of dermal absorption.
-
Lab Coat: A clean, flame-resistant lab coat with full-length sleeves and a snap or button front is the minimum requirement.
-
Chemical-Resistant Apron: For procedures involving a risk of splashes or when handling larger quantities, a butyl rubber or neoprene apron should be worn over the lab coat[1].
-
Attire: Full-length pants (or equivalent) and closed-toe, liquid-resistant shoes are mandatory in the laboratory at all times[1].
Hand Protection - A Critical Decision
Glove selection is arguably the most critical PPE decision for handling phenols. Standard disposable gloves offer a false sense of security and must be avoided as the primary barrier.
The causality is clear: Phenol and related solvents can rapidly permeate common glove materials like latex and even standard-thickness nitrile, often with breakthrough times of less than a minute[3][13][15]. Because of the anesthetic effect, you may not feel the chemical on your skin until significant exposure and damage have occurred.
Glove Selection Guide for Phenolic Compounds
| Glove Material | Splash Protection | Extended Contact | Rationale & Comments |
| Standard Nitrile (<5 mil) | Not Recommended | Not Recommended | Extremely short breakthrough time. Provides a false sense of security.[3][15] |
| Neoprene | Fair | Poor to Fair | Suitable for short-term work only; should be thicker than 0.3 mm.[1] Not ideal for immersion. |
| Butyl Rubber | Good | Excellent | A preferred choice for handling phenols. Offers high resistance to permeation.[1][3][16] |
| Viton™ | Excellent | Excellent | Offers excellent resistance to a broad range of chemicals, including phenols. Often used in combination with butyl.[1][3] |
| Laminate Film (e.g., SilverShield®) | Excellent | Excellent | Provides the highest level of chemical resistance but can be cumbersome and offer poor dexterity. Best used as an outer glove or for spill cleanup.[1][3] |
Operational Protocol: Double Gloving
For handling 2-Fluoro-4-(2-hydroxyethyl)phenol, double-gloving is the mandatory procedure. This provides redundancy and allows for the safe removal of a contaminated outer glove without exposing the skin.
-
Inner Glove: A longer-cuffed nitrile exam glove. This glove's primary purpose is to protect your skin during the doffing (removal) of the outer glove and lab coat.
-
Outer Glove: A chemical-resistant glove selected from the table above (e.g., Butyl Rubber ). This glove should have a long cuff that extends over the sleeve of the lab coat.
Section 4: Procedural Workflow - Donning and Doffing PPE
The sequence of putting on and taking off PPE is designed to minimize the risk of cross-contamination.
Donning (Putting On) Sequence
Caption: PPE Donning Sequence.
-
Proper Attire: Confirm you are wearing long pants and fully-enclosed shoes.
-
Lab Coat: Don your lab coat, ensuring it is fully buttoned/snapped.
-
Inner Gloves: Don your first pair of nitrile gloves.
-
Eye/Face Protection: Put on your chemical splash goggles. Add a face shield if required by your SOP.
-
Outer Gloves: Don the heavy-duty outer gloves (e.g., butyl rubber), ensuring the cuffs are pulled up and over the sleeves of your lab coat.
Doffing (Taking Off) Sequence
This is the point of highest risk for contamination. Proceed deliberately.
Caption: PPE Doffing Sequence.
-
Outer Gloves: While still in the designated work area, remove the outer gloves by peeling them off without touching the exterior surface with your bare skin. Dispose of them in the designated hazardous waste container.
-
Chemical Apron: If worn, remove the apron.
-
Exit Work Area: Step away from the immediate work area.
-
Goggles/Face Shield: Remove your face shield (if used), followed by your goggles, from the back. Avoid touching the front surface.
-
Lab Coat: Remove your lab coat, rolling it so the contaminated exterior is folded inward.
-
Inner Gloves: Remove the inner pair of nitrile gloves.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Section 5: Emergency, Disposal, and Decontamination
Emergency First Aid
For any exposure, seek immediate medical attention by calling 911 or your institution's emergency number.
-
Skin Exposure: This is a medical emergency. Immediately remove all contaminated clothing while under a safety shower. Flush the affected area with copious amounts of water for at least 15-20 minutes[2][13]. After the initial water flush, if available and part of your approved SOP, decontaminate the skin by wiping with polyethylene glycol (PEG-300 or PEG-400)[1][3][8]. Do NOT use ethanol or other solvents, as they can increase absorption[3].
-
Eye Exposure: Immediately flush the eyes with water at an eyewash station for a minimum of 15 minutes, holding the eyelids open[1][13]. Seek immediate medical care.
Waste Disposal
Proper disposal is a legal and ethical requirement.
-
Classification: 2-Fluoro-4-(2-hydroxyethyl)phenol and any materials contaminated with it (gloves, pipette tips, absorbent pads) must be treated as Halogenated Organic Hazardous Waste [4][5].
-
Containment: Collect all waste in a designated, leak-proof, and clearly labeled waste container. The label must read "Hazardous Waste" and list all chemical constituents[5][17].
-
Segregation: Keep this waste stream separate from non-halogenated waste to ensure proper disposal and manage costs, as the disposal methods differ[5]. Never dispose of this chemical down the drain[5].
By integrating this comprehensive PPE strategy into your standard operating procedures, you build a robust culture of safety that protects your most valuable asset: your scientists.
References
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U.S. Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from osha.gov. [Link]
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The University of Tennessee Health Science Center. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from uthsc.edu. [Link]
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Elchemy. (2025). Phenol Cleaning: The Historic Disinfectant's Modern Role and Safety Concerns. Retrieved from elchem.com. [Link]
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American Laboratory Trading. (2023). OSHA Standards to Know Before Starting Your Lab. Retrieved from americanlaboratorytrading.com. [Link]
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U.S. Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from phe.gov. [Link]
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Lab Manager. (2020). The OSHA Laboratory Standard. Retrieved from labmanager.com. [Link]
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Cefic Phenol Acetone Sector Group (PASG). (n.d.). for the SAFE USE of PHENOL. Retrieved from cefic.org. [Link]
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Medium. (n.d.). Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions. Retrieved from medium.com. [Link]
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The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from ppol.uq.edu.au. [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH. Retrieved from cdc.gov. [Link]
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ResearchGate. (2015). How can I dispose phenol?. Retrieved from researchgate.net. [Link]
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University of Nebraska-Lincoln Environmental Health and Safety. (n.d.). Safe Handling of Chemicals. Retrieved from ehs.unl.edu. [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from cdc.gov. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from nepis.epa.gov. [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from chemm.hhs.gov. [Link]
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Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from med.unc.edu. [Link]
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University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from uwm.edu. [Link]
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Nature. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved from nature.com. [Link]
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LinkedIn. (2024). Comprehensive Guide to PPE in the Chemical Industry. Retrieved from linkedin.com. [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from besa.es. [Link]
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University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical-Compatibility Reference. Retrieved from ehrs.upenn.edu. [Link]
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National Institutes of Health (NIH). (n.d.). 2-(2-Hydroxyethyl)phenol. PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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Eurofins. (n.d.). Chemical Safety | Personal Protective Equipment (PPE). Retrieved from eurofins.com. [Link]
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Washington State University Spokane. (n.d.). GLOVE SELECTION CHART. Retrieved from spokane.wsu.edu. [Link]
-
University of California, Berkeley Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from ehs.berkeley.edu. [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from glovesbyweb.com. [Link]
-
Tulane University Office of Environmental Health and Safety (OEHS). (2023). FACT SHEET: Phenol. Retrieved from risk.tulane.edu. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
